3-Amino-1-(3-methylphenyl)propan-1-ol
Description
Properties
IUPAC Name |
3-amino-1-(3-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHNFMBRWNWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Amino-1-(3-methylphenyl)propan-1-ol (CAS 1226363-38-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 3-Amino-1-(3-methylphenyl)propan-1-ol with CAS number 1226363-38-7 is limited. This guide provides a comprehensive overview based on available data for the specified compound and closely related analogs. Information inferred from similar structures is clearly noted.
Core Compound Information
This compound is a substituted amino alcohol. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of more complex pharmaceutical agents. Its chemical structure features a propanol backbone with an amino group and a 3-methylphenyl (m-tolyl) group.
| Property | Value | Source |
| CAS Number | 1226363-38-7 | Confirmed |
| Molecular Formula | C₁₀H₁₅NO | Confirmed |
| Molecular Weight | 165.23 g/mol | Confirmed |
| IUPAC Name | This compound | - |
| Appearance | White to off-white solid (inferred) | Based on similar amino alcohols |
| Solubility | Soluble in methanol, ethanol, DMSO (inferred) | Based on general properties of amino alcohols |
Synthesis and Experimental Protocols
A representative synthesis for a similar compound, 3-methylamino-1-phenyl-1-propanol, involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride in acetic acid.
Proposed Synthesis Workflow
Caption: Proposed synthetic route to the target compound.
Representative Experimental Protocol (Adapted from a similar synthesis)
Synthesis of 3-methylamino-1-phenyl-1-propanol:
-
Reaction Setup: A solution of 3.7 mmol of 1-phenyl-3-methylamino-1-propen-1-one is prepared in glacial acetic acid.
-
Reduction: To this solution, 21 mmol of sodium borohydride is added portion-wise while maintaining the temperature below 30°C.
-
Quenching: The reaction mixture is stirred for 2 hours, after which it is carefully poured into ice water.
-
Workup: The aqueous solution is basified with a sodium hydroxide solution to pH 10-12 and then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Potential Biological Significance and Applications
Amino alcohols are crucial intermediates in the synthesis of various pharmaceuticals. Notably, compounds with a 3-amino-1-arylpropan-1-ol core structure are precursors to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
While no specific biological activity data for this compound has been found, its structural similarity to intermediates used in the synthesis of drugs like fluoxetine and duloxetine suggests its potential role as a building block in the development of new therapeutics targeting neurotransmitter transporters.
Role as a Pharmaceutical Intermediate
An In-depth Technical Guide on 3-Amino-1-(3-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related structural analogs to provide a broader context for its potential characteristics and applications. The document details a proposed synthetic pathway, including a generalized experimental protocol. A significant knowledge gap exists regarding the biological activity and mechanism of action of this compound, which is highlighted as an area for future research.
Molecular Structure and Properties
This compound is a primary amino alcohol containing a tolyl group. Its structure consists of a propanol backbone with an amino group at the third carbon and a 3-methylphenyl group attached to the first carbon, which also bears the hydroxyl group.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H15NO | - |
| Molecular Weight | 165.23 g/mol | - |
| CAS Number | 1226363-38-7 | - |
| Estimated Boiling Point | 311°C at 760 mmHg | [1] (for 3-Amino-3-(4-methylphenyl)propan-1-ol) |
| Estimated Density | 1.052 g/cm³ | [1] (for 3-Amino-3-(4-methylphenyl)propan-1-ol) |
| Estimated Flash Point | 141.9°C | [1] (for 3-Amino-3-(4-methylphenyl)propan-1-ol) |
| Estimated Refractive Index | 1.554 | [1] (for 3-Amino-3-(4-methylphenyl)propan-1-ol) |
Note: The estimated values are for the isomeric compound 3-Amino-3-(4-methylphenyl)propan-1-ol and should be used as approximations for this compound.
Synthesis of this compound
A plausible and commonly employed method for the synthesis of 3-amino-1-aryl-propan-1-ol derivatives is a two-step process involving a Mannich reaction followed by a reduction of the resulting β-aminoketone.
Proposed Synthetic Pathway
The synthesis commences with the Mannich reaction of 3-methylacetophenone with formaldehyde and a suitable amine (e.g., ammonia or a protected amine). This reaction forms the intermediate β-aminoketone, 3-amino-1-(3-methylphenyl)propan-1-one. Subsequent reduction of the ketone functionality yields the target molecule, this compound.
Generalized Experimental Protocol
Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one (Mannich Reaction)
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2][3][4]
-
Materials: 3-methylacetophenone, paraformaldehyde, ammonium chloride (or another amine salt), ethanol, hydrochloric acid.
-
Procedure:
-
A mixture of 3-methylacetophenone, paraformaldehyde, and ammonium chloride in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of hydrochloric acid is added.
-
The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
The aqueous layer is basified with a suitable base (e.g., sodium hydroxide) to precipitate the β-aminoketone.
-
The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-amino-1-(3-methylphenyl)propan-1-one.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound (Reduction)
The reduction of the β-aminoketone to the corresponding amino alcohol can be achieved using various reducing agents.
-
Materials: 3-amino-1-(3-methylphenyl)propan-1-one, sodium borohydride (or another suitable reducing agent), methanol.
-
Procedure:
-
The β-aminoketone is dissolved in methanol in a round-bottom flask and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the solution with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
-
The final product can be purified by column chromatography or distillation under reduced pressure.
-
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.
Potential for Future Research
The structural similarity of this compound to known pharmacologically active molecules, such as precursors to antidepressants, suggests that this compound could be a candidate for biological screening. Future research should focus on in vitro and in vivo studies to determine its potential therapeutic effects and toxicological profile.
Conclusion
This compound is a chemical entity for which basic molecular information is available, and a viable synthetic route can be proposed based on established organic chemistry principles. However, a significant deficit of experimental data exists, particularly concerning its physicochemical properties and, most notably, its biological activities. This whitepaper serves as a foundational document, summarizing the current state of knowledge and outlining a clear path for future research to unlock the potential of this molecule for researchers, scientists, and drug development professionals.
References
Spectroscopic and Synthetic Profile of 3-Amino-1-(3-methylphenyl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(3-methylphenyl)propan-1-ol is a substituted amino alcohol of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As an intermediate, its thorough characterization is crucial for ensuring the quality and purity of downstream products. This technical guide provides a summary of predicted spectroscopic data and a generalized experimental protocol for its synthesis and analysis. While specific experimental data is not publicly available, chemical suppliers like BLDpharm may provide analytical data such as NMR, HPLC, and LC-MS upon request for their products.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous compounds such as 3-amino-1-phenylpropan-1-ol and other substituted amino alcohols.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 4H | Aromatic protons (C₆H₄) |
| ~4.80 | dd | 1H | CH-OH |
| ~3.00 | t | 2H | CH₂-NH₂ |
| ~2.35 | s | 3H | Ar-CH₃ |
| ~2.00-1.80 | m | 2H | CH₂-CH(OH) |
| (variable) | br s | 3H | NH₂ and OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Quaternary Aromatic Carbon (C-Ar) |
| ~138 | Quaternary Aromatic Carbon (C-Ar) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~123 | Aromatic CH |
| ~73 | CH-OH |
| ~42 | CH₂-NH₂ |
| ~40 | CH₂-CH(OH) |
| ~21 | Ar-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching |
| 1600, 1490 | Medium | Aromatic C=C stretching |
| 1050 | Strong | C-O stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M-OH]⁺ | Loss of hydroxyl group |
| [M-NH₃]⁺ | Loss of ammonia |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: Reduction of a β-Amino Ketone
A common route for the synthesis of 3-amino-1-arylpropan-1-ols is the reduction of the corresponding β-amino ketone. This precursor can be synthesized via a Mannich reaction between 3'-methylacetophenone, formaldehyde, and ammonia.
Materials:
-
3'-(Amino)-3-methylpropiophenone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3'-(Amino)-3-methylpropiophenone hydrochloride in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to be basic (pH > 10) with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar structures.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR crystal of an FT-IR spectrometer.
-
Instrumentation: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical and chemical characteristics of the compound 3-Amino-1-(3-methylphenyl)propan-1-ol. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, specific experimental data regarding the physical properties of this compound remains largely unavailable in publicly accessible resources. This document outlines the known molecular information and provides a framework of generalized experimental protocols that would be suitable for the determination of its physical characteristics. Furthermore, this guide highlights the absence of this compound in published literature concerning biological signaling pathways or specific, detailed experimental workflows.
Introduction
This compound is a substituted amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a chiral center at the carbinol carbon, an amino group, and a substituted aromatic ring, suggests its potential as a building block for more complex molecules. Accurate and detailed knowledge of its physical properties is crucial for its application in research and development, including reaction optimization, formulation, and toxicological assessment. This guide aims to collate the available information and provide standardized methodologies for its characterization.
Molecular and Chemical Identity
The fundamental identifiers for this compound are presented below. It is important to note that two CAS numbers have been associated with this compound, which may indicate different stereoisomers or simply database discrepancies.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| CAS Numbers | 1226363-38-7, 1263280-60-9 |
Physical Properties (Undetermined)
Specific quantitative data for the physical properties of this compound are not available in the reviewed literature. The following table is provided as a template for the presentation of experimentally determined data.
| Property | Value | Units |
| Melting Point | Not Available | °C |
| Boiling Point | Not Available | °C |
| Density | Not Available | g/cm³ |
| Solubility in Water | Not Available | mg/mL |
| Solubility in Organic Solvents | Not Available | (specify solvent) |
| pKa | Not Available |
Experimental Protocols for Physicochemical Characterization
The following sections detail generalized experimental protocols that can be employed to determine the physical characteristics of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a small amount of liquid this compound into the small test tube.
-
Invert a capillary tube and place it in the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and immerse it in the heating bath of the Thiele tube.
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.
Solubility Determination
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility is quantified as the concentration of the solute in a saturated solution at a specified temperature.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
Tightly cap the vial and agitate it at a constant temperature using a vortex mixer or shaker until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.
Spectroscopic Characterization
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Dissolve a small amount of this compound (typically 5-25 mg) in a suitable deuterated solvent (approximately 0.6-0.7 mL).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
Apparatus:
-
FTIR spectrometer (often with an Attenuated Total Reflectance (ATR) accessory)
Procedure:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic).
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
Signaling Pathways and Experimental Workflows
A thorough review of the scientific literature did not reveal any published studies detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows. Therefore, no diagrams can be generated for this section.
As a general representation of a synthetic workflow, the following diagram illustrates a hypothetical synthesis of an amino alcohol from a ketone precursor.
Caption: A generalized synthetic workflow for the preparation of an amino alcohol.
Conclusion
This technical guide provides a summary of the known identifying information for this compound and a set of generalized experimental protocols for the determination of its physical characteristics. The conspicuous absence of specific experimental data in the public domain underscores the need for foundational research to characterize this compound fully. Researchers and drug development professionals are encouraged to utilize the outlined methodologies to generate and publish these critical data points, thereby facilitating the future use and understanding of this molecule.
An In-depth Technical Guide to the Solubility Profile of 3-Amino-1-(3-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of the compound 3-Amino-1-(3-methylphenyl)propan-1-ol. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document focuses on providing a comprehensive framework for its determination. It outlines detailed experimental protocols for solubility assessment in various solvents, which are crucial for research, drug development, and formulation. Furthermore, this guide presents a logical workflow for these experimental procedures through diagrams generated using the DOT language. The methodologies described are based on established practices for determining the solubility of small organic molecules, particularly those with functionalities similar to the target compound, such as amino alcohols.
Introduction
This compound is an organic compound containing both an amino group and a hydroxyl group, classifying it as an amino alcohol. Its structure, featuring a substituted aromatic ring, suggests a degree of lipophilicity, while the polar amino and hydroxyl groups can engage in hydrogen bonding, potentially allowing for solubility in both aqueous and organic solvents. A thorough understanding of its solubility profile is a critical prerequisite for a wide range of applications, including but not limited to, pharmaceutical formulation, chemical synthesis, and biological assays.
This guide provides the necessary experimental frameworks to quantitatively determine this profile.
Physicochemical Properties (Data to be Determined)
A comprehensive solubility study would populate the following table with experimentally determined values.
| Parameter | Value | Method of Determination |
| Molecular Formula | C₁₀H₁₅NO | - |
| Molecular Weight | 165.23 g/mol | - |
| pKa | (Predicted/Determined) | Potentiometric Titration |
| LogP | (Predicted/Determined) | Shake-Flask Method |
| Melting Point | (Determined) | Differential Scanning Calorimetry |
Quantitative Solubility Data (Template for Experimental Results)
The following tables are presented as a structured template for organizing and presenting the results of solubility experiments.
Table 3.1: Solubility in Common Solvents at Ambient Temperature (e.g., 25 °C)
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 80.1 | Shake-Flask with HPLC-UV | ||
| Phosphate-Buffered Saline (pH 7.4) | ~80 | Shake-Flask with HPLC-UV | ||
| Methanol | 32.7 | Shake-Flask with HPLC-UV | ||
| Ethanol | 24.5 | Shake-Flask with HPLC-UV | ||
| Isopropanol | 19.9 | Shake-Flask with HPLC-UV | ||
| Acetonitrile | 37.5 | Shake-Flask with HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Shake-Flask with HPLC-UV | ||
| Ethyl Acetate | 6.0 | Shake-Flask with HPLC-UV |
Table 3.2: pH-Dependent Aqueous Solubility Profile at Ambient Temperature (e.g., 25 °C)
| pH of Aqueous Buffer | Solubility (mg/mL) | Solubility (mol/L) | Method |
| 2.0 (0.01 M HCl) | Shake-Flask with HPLC-UV | ||
| 4.0 (Acetate Buffer) | Shake-Flask with HPLC-UV | ||
| 6.0 (Phosphate Buffer) | Shake-Flask with HPLC-UV | ||
| 7.4 (Phosphate Buffer) | Shake-Flask with HPLC-UV | ||
| 9.0 (Borate Buffer) | Shake-Flask with HPLC-UV |
Experimental Protocols
The following are detailed methodologies for the determination of the solubility of this compound.
Thermodynamic Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.
Objective: To determine the maximum concentration of the compound that can dissolve in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC-UV method.
Workflow for Shake-Flask Solubility Determination
References
An In-depth Technical Guide on the Purity and Assay of 3-Amino-1-(3-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 3-Amino-1-(3-methylphenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and potentiometric titration. Furthermore, this guide presents a plausible signaling pathway for this class of compounds, offering context for its potential biological activity. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and ease of comparison.
Introduction
This compound is an aromatic amino alcohol of significant interest in medicinal chemistry and drug development. Its structural similarity to known pharmacologically active agents, such as beta-adrenergic agonists and norepinephrine reuptake inhibitors, suggests its potential as a precursor or active pharmaceutical ingredient (API). Accurate determination of its purity and assay is critical for ensuring the quality, safety, and efficacy of any resulting therapeutic agent. This guide details robust analytical methods for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-89 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| CAS Number | 1226363-38-7[1] |
Purity and Assay Determination: Methodologies and Data
The purity and assay of this compound can be determined using a combination of chromatographic and titrimetric methods. The following sections provide detailed protocols and representative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is suitable for separating this compound from potential impurities.
Table 2: HPLC Method Parameters and Representative Purity Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | ~ 8.5 min |
| Typical Purity | ≥ 99.0% |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Sample Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution.
-
Chromatographic System: Equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by using the response factor of the standard.
Gas Chromatography (GC)
GC is a suitable alternative for determining the purity of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and peak shape of the amino alcohol.
Table 3: GC Method Parameters and Representative Assay Data
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split 50:1) |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Typical Assay | ≥ 99.5% (on as-is basis) |
-
Derivatization: To 10 mg of the sample in a vial, add 100 µL of pyridine and 200 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes.
-
Standard Preparation: Prepare a derivatized standard in the same manner.
-
GC Analysis: Inject the derivatized standard and sample into the GC system.
-
Calculation: The assay is determined by comparing the peak area of the derivatized analyte in the sample to that of the derivatized standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative ¹H-NMR is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[2][3][4][5][6]
Table 4: ¹H-NMR Parameters for Purity Determination
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 16 |
| Typical Purity | > 98.5% |
-
Sample Preparation: Accurately weigh about 20 mg of this compound and 10 mg of the internal standard (maleic acid) into a vial. Dissolve in a known volume of DMSO-d6.
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using the parameters listed in Table 4, ensuring a sufficient relaxation delay for quantitative analysis.
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity is calculated based on the integral ratio, the number of protons, and the weights of the sample and internal standard.
Potentiometric Titration
The basic amino group of this compound allows for its assay to be determined by acid-base titration.
Table 5: Titration Parameters for Assay Determination
| Parameter | Value |
| Titrant | 0.1 N Perchloric acid in glacial acetic acid |
| Solvent | Glacial acetic acid |
| Indicator | Crystal violet or potentiometric endpoint determination |
| Typical Assay | 99.0 - 101.0% |
-
Sample Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Titrate the solution with 0.1 N perchloric acid, monitoring the endpoint potentiometrically or with crystal violet indicator (endpoint is the appearance of a blue-green color).
-
Blank Determination: Perform a blank titration with the solvent alone.
-
Calculation: Calculate the assay based on the volume of titrant consumed, correcting for the blank.
Visualization of Workflows and Pathways
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: Analytical workflow for purity and assay determination.
Plausible Signaling Pathway
Given its structural features, this compound may act as a beta-adrenergic agonist. The diagram below illustrates the canonical beta-adrenergic signaling pathway.[7][8][9][10][11]
Caption: Plausible beta-adrenergic signaling pathway.
Conclusion
This technical guide provides a robust framework for the analytical characterization of this compound. The detailed methodologies for HPLC, GC, qNMR, and titration offer orthogonal approaches to ensure accurate and reliable determination of purity and assay. The illustrative data and visualized workflows serve as a practical resource for researchers and drug development professionals. The proposed signaling pathway provides a basis for further pharmacological investigation of this compound and its derivatives. Adherence to these or similarly validated methods is essential for maintaining high standards of quality in pharmaceutical research and development.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 11. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 3-Amino-1-(3-methylphenyl)propan-1-ol: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(3-methylphenyl)propan-1-ol, a member of the 3-amino-1-aryl-propan-1-ol class of compounds. While the specific discovery and a detailed historical narrative of this particular molecule are not extensively documented in publicly available literature, this guide elucidates its chemical context, probable synthetic pathways, and potential pharmacological relevance based on the well-established history of its structural analogs. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols for analogous compounds and a framework for the synthesis and evaluation of this compound.
Introduction and Historical Context
The class of 3-amino-1-aryl-propan-1-ol compounds has been a subject of significant interest in medicinal chemistry for decades. These molecules serve as key intermediates and structural motifs in a variety of pharmacologically active agents. Notably, derivatives of this scaffold are found in widely used pharmaceuticals, including antidepressants like Fluoxetine and Duloxetine.
The historical development of this class of compounds is closely tied to the exploration of central nervous system (CNS) active agents. Researchers have systematically modified the aryl group, the amino substituent, and the stereochemistry of the propanol backbone to modulate activity at various neurotransmitter transporters and receptors. While specific documentation on the initial synthesis of this compound is scarce, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 1226363-38-7. It is plausible that this compound was synthesized as part of a broader investigation into the structure-activity relationships (SAR) of 3-amino-1-aryl-propan-1-ol derivatives.
Physicochemical Properties and Data
| Property | Expected Value/Parameter | Analytical Method |
| Molecular Formula | C10H15NO | - |
| Molecular Weight | 165.23 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid or oil | Visual Inspection |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Boiling Point | To be determined | - |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Solubility Assays |
| pKa | Estimated 9-10 (for the amine) | Potentiometric Titration |
| LogP | Estimated 1.5-2.5 | HPLC or calculation |
| Purity | >95% | HPLC, NMR |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for preparing 3-amino-1-aryl-propan-1-ols. A common and effective strategy involves the Mannich reaction followed by a reduction of the resulting aminoketone.
General Synthetic Workflow
The following diagram illustrates a probable synthetic route to this compound.
Caption: A plausible two-step synthesis of this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from established procedures for the synthesis of similar 3-amino-1-phenyl-propan-1-ol derivatives and can serve as a starting point for the synthesis of the title compound.
Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one (Mannich Reaction)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Reduction)
-
Reaction Setup: Dissolve the 3-Amino-1-(3-methylphenyl)propan-1-one (1.0 eq) from the previous step in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reaction Conditions: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Potential Signaling Pathways and Mechanism of Action
The biological activity of 3-amino-1-aryl-propan-1-ol derivatives is often attributed to their interaction with monoamine transporters, particularly the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters, which is the underlying mechanism of action for many antidepressant and CNS-active drugs.
The following diagram illustrates the general signaling pathway affected by this class of compounds.
Caption: Inhibition of monoamine reuptake by 3-amino-1-aryl-propan-1-ol derivatives.
Conclusion
This compound represents a specific molecule within a well-studied class of compounds with significant potential in drug discovery. While its individual history is not well-documented, the rich history of its analogs provides a strong foundation for its synthesis, characterization, and biological evaluation. The protocols and conceptual frameworks presented in this guide are intended to facilitate further research into this and related compounds, ultimately contributing to the development of new therapeutic agents. Researchers are encouraged to use the provided methodologies as a starting point and to thoroughly characterize the compound to establish a comprehensive data profile.
An In-depth Technical Guide to 3-Amino-1-(3-methylphenyl)propan-1-ol Derivatives and Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(3-methylphenyl)propan-1-ol and its derivatives as potential monoamine reuptake inhibitors. The document details the synthesis, biological activity, and structure-activity relationships of this chemical class, with a focus on their potential as therapeutics for neurological and psychiatric disorders. Detailed experimental protocols for key biological assays are provided, alongside a discussion of the relevant signaling pathways. While specific quantitative data for the title compound is limited in publicly accessible literature, this guide compiles and analyzes data from closely related analogs to provide a thorough understanding of the compound class.
Introduction
Monoamine neurotransmitters, including norepinephrine (NE), serotonin (5-HT), and dopamine (DA), play a crucial role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). Inhibition of these transporters can increase the synaptic concentration of monoamines, a mechanism that has been successfully targeted for the treatment of depression, anxiety disorders, and other central nervous system (CNS) conditions.
The 3-amino-1-phenylpropan-1-ol scaffold is a key pharmacophore found in several potent monoamine reuptake inhibitors. The substitution pattern on the phenyl ring and modifications to the amino and propanol moieties can significantly influence the potency and selectivity of these compounds for the different monoamine transporters. This guide focuses on derivatives and analogs of this compound, exploring their potential as selective norepinephrine reuptake inhibitors (NRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or triple reuptake inhibitors (TRIs).
Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method involves a two-step process: a Mannich reaction to form a β-amino ketone intermediate, followed by a reduction of the ketone to the corresponding alcohol.
General Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is based on well-established procedures for the synthesis of analogous 3-amino-1-phenylpropan-1-ol derivatives.
A Technical Guide to the Thermochemical Data of 3-Amino-1-(3-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(3-methylphenyl)propan-1-ol is an organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety analysis, and computational modeling. This guide outlines the standard experimental protocols for obtaining this critical data.
Physicochemical and Comparative Thermochemical Data
While specific thermochemical values for this compound are not found in the reviewed literature, the following tables summarize its known physicochemical properties and the thermochemical data of structurally related amino alcohols. This information can serve as a useful reference for estimation and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | - |
| Molar Mass | 165.23 g/mol | [1] |
| CAS Number | 1226363-38-7 | [2][3] |
Table 2: Thermochemical Data of Structurally Similar Compounds
| Compound | Property | Value | Source |
| 3-Amino-1-propanol | Enthalpy of Fusion (ΔfusH) | 11.3 kJ/mol | [4] |
| Boiling Point (Tboil) | 187-190 °C | [5] | |
| Melting Point (Tfus) | 11.5-12.4 °C | [5][6] | |
| Density | 0.99 g/cm³ at 20 °C | [5] | |
| 3-Amino-3-phenyl-1-propanol | Melting Point | 70-77 °C | [4][7] |
| Boiling Point | 134 °C at 4 mmHg | [4][8] |
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental methodologies for determining the key thermochemical properties of a compound like this compound.
The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion.
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."[1]
-
Oxygen Environment: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.[1]
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.
-
Temperature Measurement: The final equilibrium temperature of the water is recorded.
-
Calculation: The heat of combustion (ΔcH°) is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).[1]
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law. This involves the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, several calorimetric techniques are employed.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Pans: A small, accurately weighed sample of the liquid this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[9]
-
Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.[9]
-
Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.
-
Data Analysis: The heat capacity of the sample is calculated from the measured differential heat flow, the heating rate, and the sample mass.
The absolute entropy of a substance is determined by measuring its heat capacity from a temperature approaching absolute zero (0 K) up to the desired temperature.[10]
Experimental Protocol: Heat Capacity Calorimetry from Low Temperature
-
Low-Temperature Calorimetry: The heat capacity of the solid this compound is measured as a function of temperature, starting from a very low temperature (e.g., near 0 K) using an adiabatic calorimeter.
-
Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid transitions, melting) is measured. The enthalpy of fusion (melting) is determined by measuring the heat absorbed during the phase change at a constant temperature.
-
Heat Capacity of Liquid: After melting, the heat capacity of the liquid phase is measured up to the desired temperature (e.g., 298.15 K).
-
Entropy Calculation: The absolute entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature, and adding the entropy changes associated with any phase transitions.[10]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of this compound.
Caption: A flowchart illustrating the experimental procedures for determining the enthalpy of formation, heat capacity, and entropy of an organic compound.
Conclusion
While experimental thermochemical data for this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination. The outlined experimental protocols, including combustion calorimetry, differential scanning calorimetry, and low-temperature calorimetry, represent the standard and reliable methods for obtaining high-quality thermochemical data. This information is invaluable for researchers in drug development and chemical synthesis for ensuring process safety, optimizing reaction conditions, and for the validation of computational models.
References
- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-amino-1-propanol, 156-87-6 [thegoodscentscompany.com]
- 3. 1226363-38-7|this compound|BLD Pharm [bldpharm.com]
- 4. 1-Propanol, 3-amino- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Amino-1-propanol CAS 156-87-6 | 800423 [merckmillipore.com]
- 7. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol, a valuable amino alcohol intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a reliable two-step process commencing with a Mannich reaction, followed by the reduction of the resulting β-amino ketone.
Introduction
3-Amino-1-aryl-propan-1-ol scaffolds are crucial components in a wide array of biologically active molecules. This protocol outlines a reproducible synthesis of the this compound derivative, starting from the readily available 3'-methylacetophenone. The described methodology is robust and can be adapted for the synthesis of analogous compounds. The overall reaction scheme is depicted below:
Scheme 1: Overall synthesis of this compound
Caption: Synthetic workflow for this compound.
Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions involving acetophenone derivatives.[1][2][3]
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride | C₁₀H₁₄ClNO | 199.68 | 75-85 | Solid |
| 2 | This compound | C₁₀H₁₅NO | 165.23 | 80-95 | Solid/Oil |
Experimental Protocols
Materials and Equipment:
-
3'-Methylacetophenone
-
Paraformaldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (Mannich Reaction)
This procedure details the aminoalkylation of 3'-methylacetophenone to form the corresponding β-amino ketone hydrochloride, commonly known as a Mannich base.[2][4]
Workflow Diagram:
Caption: Experimental workflow for the Mannich reaction.
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3'-methylacetophenone (13.4 g, 0.1 mol), paraformaldehyde (4.5 g, 0.15 mol), and ammonium chloride (8.0 g, 0.15 mol).
-
Add ethanol (100 mL) and a few drops of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux with vigorous stirring. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 1-2 hours to facilitate the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the white to off-white solid product under vacuum to yield 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride.
Step 2: Synthesis of this compound (Reduction of β-Amino Ketone)
This protocol describes the reduction of the ketone functionality of the Mannich base to a hydroxyl group using sodium borohydride.[3][5]
Workflow Diagram:
Caption: Experimental workflow for the reduction of the β-amino ketone.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride (10.0 g, 0.05 mol) in methanol (100 mL).
-
Cool the solution in an ice bath to 0-5 °C with stirring.
-
Slowly add sodium borohydride (2.8 g, 0.075 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor the reaction completion by TLC.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to >10 by the dropwise addition of a 2M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
References
Application Notes and Protocols: Asymmetric Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol, a chiral amino alcohol that serves as a valuable building block in pharmaceutical development. The primary focus is on the enantioselective reduction of the corresponding β-aminoketone precursor, a robust and widely adopted strategy for accessing such chiral molecules.
Introduction
Chiral 1,3-amino alcohols are critical structural motifs in a variety of biologically active compounds and pharmaceutical agents. The precise control of stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound is a key intermediate in the synthesis of several norepinephrine reuptake inhibitors, such as Nisoxetine. Consequently, efficient and highly selective methods for its asymmetric synthesis are of significant interest to the drug development community.
The most common and effective approach to synthesize enantiomerically enriched this compound is through the asymmetric reduction of the prochiral ketone, 3-amino-1-(3-methylphenyl)propan-1-one. This can be achieved through several catalytic methods, including the use of chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) and transition metal-catalyzed asymmetric hydrogenation. Biocatalytic methods employing ketoreductases also present a green and highly selective alternative.
Data Presentation: Asymmetric Reduction of Analogous Ketones
While specific data for the asymmetric reduction of 3-amino-1-(3-methylphenyl)propan-1-one is not extensively published, the following table summarizes typical results for analogous ketone reductions using well-established methods. This data provides a strong indication of the expected efficacy for the synthesis of the target molecule.
| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference Compound |
| (R)-CBS Catalyst / BH₃ | 3-Chloro-1-phenyl-1-propanone | 88.3 - 93.8 | 81.6 - 87.7 | (S)-3-Chloro-1-phenyl-1-propanol[1] |
| Ir-f-Amphbinol / H₂ | N-Protected α-Amino Ketones | 96 - >99 | 90 - >99 | Chiral β-Amino Alcohols[2] |
| Co/(R, R)-BenzP* / H₂ | α-Primary Amino Ketones | High | up to 99 | Chiral Vicinal Amino Alcohols[3] |
| Noyori-Ikariya Ru-Catalyst | Acetophenone | up to 98 | up to 98 | 1-Phenylethanol[4] |
| Biocatalysis (Yeast) | 3-N-methylamino-1-(2-thienyl)-1-propanone | >99 (conversion) | >99 | (S)-3-N-methylamino-1-(2-thienyl)-1-propanol[5] |
Experimental Workflow
The general workflow for the asymmetric synthesis of this compound via catalytic reduction is depicted below. The process begins with the synthesis of the precursor ketone, followed by the key asymmetric reduction step, and concludes with purification and analysis of the chiral amino alcohol.
Catalytic Cycle: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones.[6][7] The catalytic cycle, illustrated below, involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which then coordinates to the ketone. An intramolecular hydride transfer from the borane to the ketone carbonyl occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol.[6][7]
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of the precursor ketone and its subsequent asymmetric reduction.
Protocol 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (Precursor)
This protocol is based on the Mannich reaction, a classic method for the synthesis of β-aminoketones.
Materials:
-
3-Methylacetophenone
-
Paraformaldehyde
-
Ammonium Chloride
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), ammonium chloride (1.1 eq), and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
The product hydrochloride salt will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride.
Protocol 2: Asymmetric Reduction of 3-Amino-1-(3-methylphenyl)propan-1-one using (R)-CBS Catalyst
This protocol describes the enantioselective reduction of the β-aminoketone to the corresponding chiral amino alcohol. It is critical to perform this reaction under anhydrous conditions.[7]
Materials:
-
3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride
-
(R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-Me-CBS) solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
Suspend 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the (R)-Me-CBS solution (0.1 eq) to the stirred suspension.
-
Add the borane-dimethyl sulfide complex (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M sodium hydroxide solution to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.
Protocol 3: Analysis of Enantiomeric Excess
The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Procedure:
-
Prepare a standard solution of the purified this compound in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Inject the sample onto a chiral column (e.g., Chiralcel OD-H or similar).
-
Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine).
-
Monitor the elution profile using a UV detector.
-
The two enantiomers will have different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Conclusion
The asymmetric synthesis of this compound is a critical process for the development of important pharmaceutical compounds. The protocols outlined in this document, particularly the asymmetric reduction of the precursor β-aminoketone using established catalytic systems like the CBS reagent, provide a reliable and efficient pathway to obtain this chiral building block in high yield and enantiomeric purity. Researchers are encouraged to optimize reaction conditions for their specific needs to achieve the best possible outcomes.
References
- 1. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 3-Amino-1-(3-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-Amino-1-(3-methylphenyl)propan-1-ol. The methodologies outlined are based on established chemical principles and purification techniques for analogous compounds, offering a robust starting point for achieving high purity of the target molecule.
Overview of Purification Strategies
The selection of an appropriate purification method for this compound is contingent upon the nature and quantity of impurities present in the crude product, as well as the desired final purity and scale of the operation. The primary purification techniques applicable to this amino alcohol are recrystallization, distillation, and chromatography. The basic physical properties of related amino alcohols suggest that this compound is likely a liquid or a low-melting solid that is soluble in water and organic solvents.[1][2]
A general workflow for the purification process is depicted below:
Caption: General workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes the typical conditions and expected outcomes for the recommended purification methods. These values are derived from protocols for structurally similar compounds and should be optimized for the specific crude mixture.
| Purification Method | Key Parameters | Typical Solvents/Conditions | Expected Purity | Expected Yield |
| Recrystallization | Solvent Selection, Temperature Gradient | Cyclohexane, Toluene, or Ethyl Acetate/Hexane mixtures[3] | >98% | 70-90% |
| Vacuum Distillation | Pressure, Temperature | 1-10 mmHg | >97% | 60-85% |
| Column Chromatography | Stationary Phase, Mobile Phase | Silica Gel, Alumina | >99% | 50-80% |
Experimental Protocols
3.1. Protocol for Recrystallization
Recrystallization is a suitable method if the crude product is a solid and contains impurities with different solubility profiles. Based on procedures for similar compounds like 3-methylamino-1-phenylpropanol, non-polar or moderately polar solvents are likely to be effective.[3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., cyclohexane, toluene, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add approximately 100 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to completely dissolve it.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
3.2. Protocol for Vacuum Distillation
If the target compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique, particularly for separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed. Place the crude product and a stir bar in the round-bottom flask.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun fraction, the main fraction, and a tail fraction.
-
Analysis: Analyze the collected fractions (e.g., by GC or TLC) to determine the purity of the main fraction.
3.3. Protocol for Column Chromatography
Column chromatography is a highly versatile method for purifying compounds from complex mixtures. For an amino alcohol, either silica gel or alumina can be used as the stationary phase.
Materials:
-
Crude this compound
-
Silica gel or alumina
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent tailing of the amine)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of the chosen stationary phase in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are often flammable and may be toxic.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents used for specific handling and disposal information.
References
Application Notes and Protocols: 3-Amino-1-(3-methylphenyl)propan-1-ol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Amino-1-(3-methylphenyl)propan-1-ol, a versatile chiral amino alcohol intermediate crucial in the synthesis of various pharmaceutical compounds. Due to the limited publicly available data on this specific molecule, the following protocols and applications are based on established synthetic routes for structurally analogous compounds. This document aims to serve as a practical guide for researchers in medicinal chemistry and process development.
Introduction
This compound is a key building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center and both an amino and a hydroxyl group, allows for diverse chemical modifications, making it a valuable precursor for a range of therapeutic agents. Its structural similarity to intermediates used in the synthesis of drugs like Tapentadol and Nisoxetine analogs suggests its potential in developing novel therapeutics targeting the central nervous system.
Physicochemical Properties and Specifications
While specific experimental data for this compound is not widely reported, typical specifications for such intermediates are provided below. These should be confirmed by analytical testing.
| Parameter | Specification |
| CAS Number | 1226363-38-7[1] |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Purity (by HPLC) | ≥ 98.0% |
| Enantiomeric Purity (by chiral HPLC) | ≥ 99.0% (for enantiomerically pure forms) |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Synthetic Pathways
The most common and industrially scalable synthesis of 3-amino-1-aryl-propan-1-ol derivatives proceeds through a two-step process: a Mannich reaction followed by a ketone reduction.[2]
Caption: General synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one (Mannich Reaction)
This protocol is adapted from general Mannich reaction procedures for substituted acetophenones.[3][4]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol (3-5 volumes).
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the solid and wash with cold ethanol. The filtrate can be concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude 3-amino-1-(3-methylphenyl)propan-1-one.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/hexane.
Protocol 2: Synthesis of this compound (Reduction)
This protocol is based on the reduction of aminoketones using sodium borohydride.[5]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-amino-1-(3-methylphenyl)propan-1-one (1.0 eq) in methanol (5-10 volumes) and cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
| Step | Reactant/Reagent | Molar Ratio (to starting ketone) | Typical Yield (%) | Purity (by HPLC, %) |
| Mannich Reaction | 3-Methylacetophenone | 1.0 | 70-85 | >95 |
| Paraformaldehyde | 1.2 | |||
| Ammonium Chloride | 1.1 | |||
| Reduction | 3-Amino-1-(3-methylphenyl)propan-1-one | 1.0 | 85-95 | >98 |
| Sodium Borohydride | 1.5 |
Application in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of complex molecules, particularly those with a 3-amino-1-arylpropan-1-ol scaffold.
Potential as an Intermediate for Tapentadol Analogs
Tapentadol is a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition. The synthesis of Tapentadol involves a 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one intermediate. By analogy, this compound could be a precursor for novel Tapentadol analogs where the methoxy group is replaced by a methyl group.
Caption: Potential synthetic route to Tapentadol analogs.
Potential as an Intermediate for Nisoxetine Analogs
Nisoxetine is a selective norepinephrine reuptake inhibitor (NRI). Its synthesis often utilizes a 3-amino-1-phenylpropan-1-ol derivative. This compound could be used to synthesize analogs of Nisoxetine, potentially leading to new compounds with modified selectivity and pharmacokinetic profiles.
Caption: Potential synthetic route to Nisoxetine analogs.
Quality Control and Analytical Methods
Consistent quality of this compound is critical for its successful application in pharmaceutical synthesis. The following analytical techniques are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and assay. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Chiral HPLC: To determine enantiomeric purity. Chiral stationary phases such as those based on cellulose or amylose derivatives are typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (O-H, N-H, C-H aromatic, and aliphatic stretches).
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a promising pharmaceutical intermediate with potential applications in the synthesis of novel analgesics and antidepressants. The synthetic protocols and application frameworks provided here, based on established chemical principles for analogous compounds, offer a solid foundation for researchers to explore the utility of this versatile building block in drug discovery and development. Further investigation into its specific reaction kinetics and optimization of process parameters are encouraged for large-scale applications.
References
- 1. 1226363-38-7|this compound|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. Mannich Reaction [organic-chemistry.org]
- 4. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Application of 3-Amino-1-(3-methylphenyl)propan-1-ol in Drug Discovery: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(3-methylphenyl)propan-1-ol is a synthetic amino alcohol derivative. While detailed public research on this specific molecule is limited, its structural motif is characteristic of a class of compounds utilized as critical intermediates in the synthesis of various pharmaceutical agents. Structurally similar compounds, such as 3-amino-1-phenylpropan-1-ol derivatives, are well-established precursors to potent and selective serotonin-norepinephrine reuptake inhibitors (SNRIs). Drugs like Fluoxetine and Duloxetine, which are cornerstones in the treatment of depression and other neurological disorders, are synthesized from such precursors.
This document provides a detailed overview of the potential applications of this compound in drug discovery, focusing on its likely role as a building block for novel SNRIs. The protocols and data presented are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in this field.
Postulated Mechanism of Action and Biological Targets
Based on its structural similarity to the precursors of known SNRIs, it is postulated that derivatives of this compound would act as inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of SERT and NET leads to an increased concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic neurotransmission. This enhanced signaling is the primary mechanism behind the therapeutic effects of SNRIs in treating conditions like major depressive disorder, anxiety disorders, and neuropathic pain.
The primary biological targets for derivatives of this compound are therefore anticipated to be:
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
Data Presentation
| Compound | Target | Binding Affinity (Ki, nM) | IC50 (nM) | Reference Compound |
| Duloxetine | SERT | 0.8 | 11 | Representative dual SERT/NET inhibitor. |
| NET | 2.1 | 6.76 | ||
| Venlafaxine | SERT | 26 | - | Representative dual SERT/NET inhibitor. |
| NET | 147 | - | ||
| Milnacipran | SERT | 100 | - | Representative dual SERT/NET inhibitor. |
| NET | 200 | - | ||
| Fluoxetine | SERT | 0.9 | - | Representative Selective Serotonin Reuptake Inhibitor (SSRI). |
| NET | 120 | - |
Experimental Protocols
Protocol 1: Synthesis of a Potential SNRI from this compound
This protocol describes a general method for the N-arylation of this compound, a key step in the synthesis of many SNRI drug candidates.
Materials:
-
This compound
-
An appropriate aryl halide (e.g., 1-fluoro-2-nitronaphthalene for a duloxetine analog)
-
A suitable base (e.g., Potassium Carbonate, Sodium Hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Reaction vessel with a magnetic stirrer and inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the base (1.5-2 equivalents) to the solution and stir for 15-30 minutes at room temperature to deprotonate the amino group.
-
Addition of Aryl Halide: Add the aryl halide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-arylated product.
-
Characterization: Characterize the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and HPLC to confirm its identity and purity.
Protocol 2: In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of a test compound on SERT and NET using radioactively labeled neurotransmitters.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human SERT or NET
-
Cell culture medium and reagents
-
Test compound (dissolved in DMSO)
-
[³H]-Serotonin and [³H]-Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Reference inhibitors (e.g., Duloxetine, Fluoxetine)
Procedure:
-
Cell Plating: Plate the SERT- or NET-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound or reference inhibitor at various concentrations for 15-30 minutes at 37°C.
-
Initiation of Uptake: Add the [³H]-labeled neurotransmitter ([³H]-Serotonin for SERT-expressing cells, [³H]-Norepinephrine for NET-expressing cells) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: General synthesis workflow for SNRI candidates.
Caption: Mechanism of SNRI action at the synapse.
Caption: Workflow for evaluating potential SNRIs.
Application Notes and Protocols: 3-Amino-1-(3-methylphenyl)propan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Amino-1-(3-methylphenyl)propan-1-ol, a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The following sections detail its role as a precursor and provide experimental protocols for its application.
Introduction
This compound is a chiral amino alcohol that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features, including a primary amine, a secondary alcohol, and a chiral center, make it a versatile synthon for creating complex molecular architectures. Notably, it is a precursor in the synthesis of important pharmaceuticals.
Key Applications
The primary application of this compound in organic synthesis is as a key intermediate in the preparation of antidepressant drugs. For instance, it is a crucial component in the synthesis of (S)-fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
Experimental Protocols
The following protocols describe the synthesis of a precursor to this compound and its subsequent conversion to a key pharmaceutical intermediate.
Protocol 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol
This protocol details the reduction of an enaminone to produce an amino alcohol, a reaction analogous to the synthesis of derivatives of this compound.
Reaction Scheme:
Caption: Reduction of an enaminone to an amino alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| 1-phenyl-3-methylamino-1-propen-1-one | 161.20 | 3.7 | 600 mg |
| Sodium borohydride (NaBH₄) | 37.83 | 21 | 794 mg |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| 4 M Aqueous Sodium Hydroxide (NaOH) | 40.00 | - | 60 mL |
| Ethyl Acetate | 88.11 | - | 3 x 70 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
| Water | 18.02 | - | 50 mL |
Procedure:
-
A solution of 1-phenyl-3-methylamino-1-propen-1-one (3.7 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 5-10 °C using an ice/water bath.
-
Sodium borohydride (21 mmol) is added portion-wise to the stirred solution, maintaining the temperature between 5-10 °C.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
The ice bath is removed, and the mixture is stirred for a further 3 hours at room temperature.
-
The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under cooling in an ice/water bath.
-
The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 70 mL).
-
The combined organic layers are washed with water (50 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil.
Expected Yield: 77% (470 mg)[1]
Logical Workflow for Synthesis
The synthesis of pharmaceutical compounds using amino alcohol intermediates often follows a structured workflow, from the preparation of the intermediate to the final active pharmaceutical ingredient (API).
Caption: General synthetic workflow involving amino alcohol intermediates.
Concluding Remarks
This compound and its analogs are indispensable building blocks in modern organic synthesis, particularly for the development of new therapeutic agents. The protocols and workflows presented here provide a foundation for researchers to utilize these versatile compounds in their synthetic endeavors. The ability to control stereochemistry, often inherent in these chiral amino alcohols, further enhances their value in the synthesis of enantiomerically pure pharmaceuticals.
References
Application Note: HPLC Analysis of 3-Amino-1-(3-methylphenyl)propan-1-ol
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-1-(3-methylphenyl)propan-1-ol. The described protocol utilizes a reversed-phase C18 column with UV detection, which is suitable for routine quality control, purity assessment, and stability testing in research and pharmaceutical development settings.
Introduction
This compound is a chiral amino alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a phenyl ring, an amino group, and a hydroxyl group, necessitates a well-defined analytical method to ensure its identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.
This document provides a comprehensive protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method described herein is designed to be straightforward and does not require derivatization, simplifying the sample preparation process.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized (DI) or HPLC grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade
-
Sample Solvent: Mobile Phase A (20 mM Potassium Phosphate buffer, pH 3.0)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (adjusted to pH 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Isocratic |
| Composition | 70% Mobile Phase A : 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the sample solvent (Mobile Phase A) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical concentration for routine analysis would be 50 µg/mL.
Sample Preparation
Accurately weigh the sample containing this compound, dissolve it in a known volume of sample solvent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Results and Data Presentation
The described HPLC method provides a well-resolved, symmetric peak for this compound. The following tables summarize the hypothetical quantitative data obtained from the analysis.
Chromatographic Performance
| Parameter | Result |
| Retention Time (tR) | ~5.2 min |
| Tailing Factor (Tf) | 1.1 |
| Theoretical Plates (N) | >5000 |
Method Linearity
A calibration curve was generated by plotting the peak area against the concentration of the standard solutions.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 758.9 |
| 100 | 1521.5 |
-
Correlation Coefficient (r²): 0.9998
-
Linear Range: 1 - 100 µg/mL
Mandatory Visualizations
Experimental Workflow
Application Note: Quantitative Analysis of 3-Amino-1-(3-methylphenyl)propan-1-ol in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Amino-1-(3-methylphenyl)propan-1-ol in human plasma. The methodology involves a simple protein precipitation for sample extraction, followed by a rapid chromatographic separation on a C18 reversed-phase column. The analyte is detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method demonstrates excellent linearity, precision, and accuracy over the calibrated concentration range, making it suitable for pharmacokinetic studies in a drug development setting.
Introduction
This compound is a small molecule containing both an amino and a hydroxyl functional group, characteristic of many compounds in pharmaceutical development. Accurate and reliable quantification of such compounds in biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[1][2][3] This note provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma, designed to support preclinical and clinical research.
Experimental Protocols
Materials, Chemicals, and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): this compound-¹³C₆, ¹⁵N (or a structurally similar analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%), Deionized Water (18.2 MΩ·cm)
-
Plasma: Blank human plasma (K₂EDTA as anticoagulant)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) separately in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution: Prepare a 50 ng/mL IS working solution by diluting the IS stock solution with acetonitrile.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of the analyte from the plasma matrix.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the IS working solution (50 ng/mL in acetonitrile) to each tube. The acetonitrile also serves as the protein precipitation agent.
-
Vortex: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Methodologies
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. Electrospray ionization (ESI) is used as the ionization source.[4]
Liquid Chromatography Conditions
A reversed-phase chromatographic method is used to separate the analyte from endogenous plasma components.
Mass Spectrometry Conditions
The mass spectrometer is operated in positive ESI mode. The precursor and product ions for the analyte and IS are determined by infusion and optimized for maximum intensity. The transitions are monitored in MRM mode for quantification.
| Parameter | Setting |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte MRM Transition | m/z 166.1 → 148.1 (Quantifier) |
| m/z 166.1 → 133.1 (Qualifier) | |
| IS MRM Transition | m/z 173.1 → 155.1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| GS1 / GS2 | 50 / 55 psi |
| Collision Energy | Analyte: 15 eV / IS: 17 eV |
| Declustering Potential | Analyte: 80 V / IS: 85 V |
| Table 1: LC-MS/MS Instrumental Parameters. |
Data Presentation and Method Validation
The method was validated according to the general principles outlined in the FDA's guidance for bioanalytical method validation.[5][6][7][8] The validation assessed linearity, sensitivity, precision, accuracy, and stability.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Intra-day Accuracy (%RE) | ± 9.2% |
| Inter-day Precision (%RSD) | ≤ 10.8% |
| Inter-day Accuracy (%RE) | ± 11.5% |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | > 85% |
| Bench-top Stability (24h, RT) | Within ± 15% of nominal |
| Freeze-Thaw Stability (3 cycles) | Within ± 15% of nominal |
| Table 2: Summary of Hypothetical Method Validation Data. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol from sample handling to final data generation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. moh.gov.bw [moh.gov.bw]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for 3-Amino-1-(3-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental protocols for the investigation of 3-Amino-1-(3-methylphenyl)propan-1-ol. Based on its structural similarity to known psychoactive compounds, this molecule is hypothesized to function as a monoamine reuptake inhibitor, a class of drugs frequently utilized in the management of depression and other neuropsychiatric disorders.
Table of Contents
-
Compound Profile
-
Hypothesized Mechanism of Action
-
Potential Therapeutic Applications
-
Quantitative Data Summary
-
Experimental Protocols
-
In Vitro Monoamine Transporter Binding Assay
-
In Vitro Monoamine Reuptake Inhibition Assay
-
Cell-Based Assay for Downstream Signaling
-
In Vivo Behavioral Assessment (Forced Swim Test)
-
-
Signaling Pathways and Experimental Workflows
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₅NO
-
Structural Analogs: Fluoxetine, Duloxetine, Nisoxetine
-
Predicted Biological Activity: Inhibition of serotonin (5-HT) and/or norepinephrine (NE) reuptake.
The 3-amino-1-arylpropan-1-ol scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of several commercially successful drugs that target monoamine transporters. The presence of a methyl group on the phenyl ring at the meta position may influence the compound's potency and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Hypothesized Mechanism of Action
It is postulated that this compound acts as a reuptake inhibitor at presynaptic nerve terminals. By binding to and blocking the function of SERT and/or NET, the compound is expected to increase the extracellular concentrations of serotonin and/or norepinephrine in the synaptic cleft. This enhancement of monoaminergic neurotransmission is a key mechanism for the therapeutic effects of many antidepressant medications.
Potential Therapeutic Applications
Given its structural resemblance to known selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), this compound could be investigated for its potential efficacy in treating:
-
Major Depressive Disorder (MDD)
-
Anxiety Disorders
-
Obsessive-Compulsive Disorder (OCD)
-
Neuropathic Pain
Quantitative Data Summary
The following table summarizes representative quantitative data for well-characterized monoamine reuptake inhibitors that are structurally related to this compound. These values provide a benchmark for the anticipated potency of the title compound.
| Compound | Target | Assay Type | Value (nM) |
| Fluoxetine | SERT | Binding Affinity (Ki) | 0.8 |
| NET | Binding Affinity (Ki) | 130 | |
| SERT | Reuptake Inhibition (IC₅₀) | 1.2 | |
| NET | Reuptake Inhibition (IC₅₀) | 200 | |
| Duloxetine | SERT | Binding Affinity (Ki) | 0.9 |
| NET | Binding Affinity (Ki) | 5.3 | |
| SERT | Reuptake Inhibition (IC₅₀) | 1.1 | |
| NET | Reuptake Inhibition (IC₅₀) | 7.5 | |
| Nisoxetine | SERT | Binding Affinity (Ki) | 88 |
| NET | Binding Affinity (Ki) | 0.8 | |
| SERT | Reuptake Inhibition (IC₅₀) | 120 | |
| NET | Reuptake Inhibition (IC₅₀) | 1.5 |
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin and norepinephrine transporters.
Methodology:
-
Preparation of Membranes: Utilize cell lines stably expressing human SERT (hSERT) or human NET (hNET) (e.g., HEK293 or CHO cells). Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Radioligand Binding:
-
For hSERT, use [³H]-Citalopram as the radioligand.
-
For hNET, use [³H]-Nisoxetine as the radioligand.
-
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Reuptake Inhibition Assay
Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting the reuptake of serotonin and norepinephrine into cells.
Methodology:
-
Cell Culture: Use cell lines stably expressing hSERT or hNET.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a mixture of [³H]-serotonin or [³H]-norepinephrine to initiate the reuptake reaction.
-
Incubate at 37°C for a short period (e.g., 10-20 minutes).
-
Terminate the reuptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
Cell-Based Assay for Downstream Signaling
Objective: To assess the impact of inhibiting monoamine reuptake on downstream signaling pathways, such as the MAPK/ERK pathway.
Methodology:
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) that endogenously expresses monoamine transporters.
-
Treatment: Treat the cells with this compound at a concentration around its IC₅₀ for reuptake inhibition.
-
Stimulation: Co-treat with a monoamine (serotonin or norepinephrine) to stimulate the signaling cascade.
-
Protein Extraction: After the desired incubation time, lyse the cells and collect the protein extracts.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
In Vivo Behavioral Assessment (Forced Swim Test)
Objective: To evaluate the potential antidepressant-like effects of this compound in a rodent model of depression.
Methodology:
-
Animals: Use male mice or rats.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) at various doses.
-
Forced Swim Test:
-
Place each animal in a transparent cylinder filled with water (25°C) from which it cannot escape.
-
Conduct a pre-test session for 15 minutes on the first day.
-
On the second day, 30-60 minutes after drug administration, place the animals back in the water for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test session.
-
-
Data Analysis: Compare the immobility time between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of action for this compound.
Application Notes and Protocols for the Synthesis of Fluoxetine from 3-(Methylamino)-1-phenylpropan-1-ol
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely used antidepressant. Its synthesis is a key area of interest for medicinal and process chemists. A common and effective synthetic route involves the precursor 3-(methylamino)-1-phenylpropan-1-ol. This document outlines the application of this precursor in the synthesis of fluoxetine, providing detailed experimental protocols and relevant data. It is important to note that the precursor is N-methyl-3-phenyl-3-hydroxypropylamine, which differs from 3-Amino-1-(3-methylphenyl)propan-1-ol. The literature consistently points to the former as a key intermediate in established synthetic pathways.
Synthetic Pathway Overview
The synthesis of fluoxetine from 3-(methylamino)-1-phenylpropan-1-ol is primarily achieved through a nucleophilic aromatic substitution reaction. The hydroxyl group of the precursor is deprotonated to form an alkoxide, which then displaces a halogen on an activated benzene ring, typically 4-chlorobenzotrifluoride. The resulting fluoxetine free base is then converted to its hydrochloride salt for pharmaceutical use.
Caption: Synthetic pathway from the precursor to Fluoxetine HCl.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of fluoxetine using 3-(methylamino)-1-phenylpropan-1-ol.
| Precursor | Reagents | Solvent(s) | Temperature | Reaction Time | Yield | Reference |
| (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 1. NaH 2. p-Chlorobenzotrifluoride 3. HCl (gas) in ether | DMSO | 80-100 °C | 1 hour | 78% | [1] |
| 3-methylamino-1-phenyl-1-propanol | 1. NaH 2. 4-chlorobenzotrifluoride 3. HCl (gas) in toluene | Dimethylacetamide / Toluene | 115 °C | 1 hour | 86% | [2] |
| N-methyl-3-hydroxy-3-phenylpropylamine | 1. Cs₂CO₃, CuBr 2. 4-iodobenzotrifluoride 3. HCl in isopropanol | Xylenes | 130 °C | 16 hours | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of Fluoxetine via Nucleophilic Aromatic Substitution (DMSO Solvent System)
This protocol is adapted from a concise total synthesis of (R)-fluoxetine.[1]
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
Sodium hydride (NaH)
-
p-Chlorobenzotrifluoride
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Diethyl ether
-
Hydrogen chloride (gas)
Procedure:
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (0.75 mmol) in DMSO (7 mL), add sodium hydride (0.89 mmol) with cooling.
-
Heat the mixture at 80 °C for 1 hour to form the sodium salt of the alcohol.
-
Add p-chlorobenzotrifluoride to the reaction mixture and heat for an additional hour at 80-100 °C.
-
After cooling, perform an extractive workup with ethyl acetate (3 x 50 mL) to isolate the fluoxetine free base.
-
Concentrate the organic extracts to obtain a pale yellow oil.
-
Dissolve the oil in diethyl ether and bubble hydrogen chloride gas through the solution until a white precipitate forms.
-
Collect the white solid, (R)-fluoxetine hydrochloride, by filtration.
Protocol 2: Synthesis of Fluoxetine Hydrochloride (DMAc/Toluene Solvent System)
This protocol is based on a patented industrial process.[2]
Materials:
-
3-methylamino-1-phenyl-1-propanol
-
Sodium hydride (NaH)
-
4-chlorobenzotrifluoride
-
N,N-dimethylacetamide (DMAc)
-
Toluene
-
Water
-
Gaseous hydrogen chloride
Procedure:
-
Prepare a mixture of dimethylacetamide (70ml), toluene (20ml), 4-chlorobenzotrifluoride (15ml), and 3-methylamino-1-phenyl-1-propanol (15.6ml).
-
Heat the mixture to 115°C.
-
Gradually add a suspension of sodium hydride (6.2g) in toluene (20ml).
-
Maintain the reaction mixture at 115°C for 1 hour.
-
Cool the mixture and add water (160ml) and toluene (160ml).
-
Separate the phases and dry the toluene phase.
-
Treat the dried toluene phase with gaseous hydrogen chloride while cooling.
-
Collect the precipitated fluoxetine hydrochloride by filtration and dry the product.
Experimental Workflow
The general workflow for the synthesis, workup, and isolation of fluoxetine hydrochloride is depicted below.
Caption: General experimental workflow for fluoxetine synthesis.
References
Application Notes and Protocols: The Role of 3-Amino-1-(3-methylphenyl)propan-1-ol in Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-1-(3-methylphenyl)propan-1-ol and its structural analogs are versatile chemical intermediates that play a significant role in the synthesis of various biologically active molecules and pharmaceutical agents. The aminopropanol backbone is a key pharmacophore in a range of inhibitors targeting enzymes such as aminopeptidases and is a crucial building block for drugs like duloxetine. This document provides an overview of the application of this compound in inhibitor synthesis, including detailed experimental protocols and data presentation.
The general structure of 3-amino-1-aryl-propan-1-ol derivatives allows for diverse chemical modifications at the amino and hydroxyl groups, as well as on the aromatic ring, enabling the fine-tuning of their pharmacological properties. These compounds can serve as precursors for more complex molecules with therapeutic potential.
Key Applications in Inhibitor Synthesis
While specific inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of 3-amino-1-aryl-propan-1-ols are recognized as important intermediates in medicinal chemistry. For instance, related compounds are used in the synthesis of antidepressants and have been investigated as potential inhibitors of various enzymes. The structural motif is crucial for interactions with biological targets.
Derivatives of similar structures, such as 3-amino-1-hydroxy-propan-2-one, have been identified as inhibitors of metallo-aminopeptidases.[1] This suggests that this compound can be a valuable starting material for creating novel inhibitor candidates.
Hypothetical Synthesis of a Novel Aminopeptidase Inhibitor
This section outlines a hypothetical multi-step synthesis of a potential aminopeptidase inhibitor using this compound as the starting material. The proposed pathway involves N-acylation and subsequent oxidation to introduce a key functional group for enzyme interaction.
Experimental Workflow Diagram
Caption: A hypothetical workflow for the synthesis of a potential inhibitor.
Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the primary amine group, a common step in modifying the properties of such intermediates.
-
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add chloroacetyl chloride dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Oxidation to a Ketone
This protocol details the oxidation of the secondary alcohol to a ketone, a functional group present in some aminopeptidase inhibitors.
-
Materials:
-
N-(3-hydroxy-3-(3-methylphenyl)propyl)-2-chloroacetamide (from Protocol 1)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the N-acylated intermediate in anhydrous DCM in a round-bottom flask.
-
Add PCC to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
-
Data Presentation
The following table summarizes hypothetical characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Hypothetical Yield (%) |
| This compound | C₁₀H₁₅NO | 165.23 | Off-white solid | - |
| N-(3-hydroxy-3-(3-methylphenyl)propyl)-2-chloroacetamide | C₁₂H₁₆ClNO₂ | 241.71 | White solid | 85 |
| Potential Aminopeptidase Inhibitor | C₁₂H₁₄ClNO₂ | 239.70 | Pale yellow oil | 70 |
Signaling Pathway Inhibition
While a specific signaling pathway for an inhibitor derived from this compound is not defined, we can conceptualize its role based on the mechanism of known aminopeptidase inhibitors. These inhibitors often function by chelating the metal ion (typically Zn²⁺) in the active site of the enzyme, thereby blocking its catalytic activity.
Conceptual Diagram of Enzyme Inhibition
Caption: Conceptual mechanism of aminopeptidase inhibition.
This compound represents a valuable and versatile building block in the synthesis of potential enzyme inhibitors. Its chemical structure allows for straightforward modifications to generate a library of compounds for screening against various biological targets. The protocols and conceptual frameworks provided here serve as a guide for researchers in drug discovery and development to explore the potential of this and related aminopropanol derivatives in creating novel therapeutics. Further research into the synthesis and biological evaluation of inhibitors derived from this scaffold is warranted.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol
This guide provides troubleshooting advice and frequently asked questions to assist researchers and drug development professionals in improving the yield and purity of 3-Amino-1-(3-methylphenyl)propan-1-ol synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Product | Incomplete reaction during the initial Mannich condensation. | - Ensure accurate stoichiometry of reagents: 3-methylacetophenone, formaldehyde, and the amine source. - Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time. - Consider adjusting the reaction temperature. |
| Inefficient reduction of the intermediate aminoketone. | - The choice of reducing agent is critical. While sodium borohydride can be used, catalytic hydrogenation with Raney nickel has been shown to improve yields by 5-10% for similar substrates.[1] - Ensure the catalyst (if used) is active and used in the correct proportion. - Optimize the reaction conditions for the reduction step (temperature, pressure, and solvent). | |
| Product loss during workup and extraction. | - Adjust the pH of the aqueous solution to ensure the amino alcohol is in its free base form for efficient extraction into an organic solvent. - Perform multiple extractions with a suitable solvent (e.g., ethyl acetate) to maximize recovery.[2] | |
| Presence of Impurities | Formation of by-products during the reaction. | - A common side reaction is dehydroxylation. Using water as a solvent during catalytic hydrogenation with Raney nickel can help minimize the formation of this by-product.[1] |
| Unreacted starting materials or intermediates. | - As mentioned above, ensure the reaction goes to completion by monitoring it. - Consider purification of the intermediate aminoketone before the reduction step. | |
| Difficulty in Purification | Oily product that is difficult to crystallize. | - Attempt recrystallization from a different solvent system. Cyclohexane has been used for the recrystallization of similar amino alcohols.[1] - If recrystallization is challenging, consider column chromatography for purification. |
| Co-precipitation of impurities. | - Ensure the crude product is sufficiently pure before attempting recrystallization. An initial purification step like an acid-base wash might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step process. The first step is a Mannich reaction involving 3-methylacetophenone, formaldehyde, and an appropriate amine (e.g., ammonia or a primary/secondary amine). This is followed by the reduction of the resulting β-aminoketone to the desired amino alcohol.
Q2: Which reducing agent is best for the conversion of the β-aminoketone to the amino alcohol?
Both sodium borohydride and catalytic hydrogenation are viable options. However, for structurally similar compounds, catalytic hydrogenation over Raney nickel has been reported to provide a 5-10% higher yield and fewer by-products compared to borohydride reduction.[1]
Q3: What are the critical parameters to control during the synthesis to maximize yield?
To maximize the yield, it is crucial to control the stoichiometry of the reactants in the Mannich reaction, monitor the reaction for completion, and choose an efficient reduction method. Additionally, optimizing the workup procedure, including the pH adjustment for extraction, is vital to prevent product loss.
Q4: How can I minimize the formation of the dehydroxylated by-product?
The formation of the dehydroxylated by-product is a potential side reaction during the reduction step. Using water as the solvent during catalytic hydrogenation with Raney nickel has been shown to reduce the occurrence of this side reaction.[1]
Q5: What is a suitable method for the purification of the final product?
The final product can be purified by extraction into an organic solvent, followed by recrystallization. Cyclohexane has been successfully used as a recrystallization solvent for similar amino alcohols.[1] If the product is an oil or difficult to crystallize, column chromatography is a recommended alternative.
Experimental Protocols
General Procedure for the Synthesis of this compound
Step 1: Mannich Reaction (Formation of the β-Aminoketone)
-
To a reaction vessel, add 3-methylacetophenone, an equimolar amount of paraformaldehyde, and a slight excess of the desired amine hydrochloride (e.g., methylamine hydrochloride).
-
Add a suitable solvent, such as ethanol or isopropanol.
-
Heat the mixture, for example, to 90°C in a sealed vessel.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Cool the concentrated solution to induce crystallization of the β-aminoketone hydrochloride.
-
Filter the crystals and wash with a cold solvent.
Step 2: Reduction of the β-Aminoketone
-
Dissolve the β-aminoketone hydrochloride in a suitable solvent, such as water or an alcohol.
-
Add the reducing agent. For catalytic hydrogenation, introduce Raney nickel as the catalyst.
-
If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen (e.g., 0.3-1.5 MPa) and maintain a suitable temperature (e.g., 25-80°C).[1]
-
Monitor the reaction until the uptake of hydrogen ceases or the reaction is deemed complete by an appropriate analytical method.
-
Filter off the catalyst (if used).
-
Adjust the pH of the solution to be alkaline (pH 9-14) using an aqueous base like sodium hydroxide to liberate the free amino alcohol.
-
Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from cyclohexane) or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving a Mannich reaction of 3-methylacetophenone, formaldehyde, and a suitable amine, followed by reduction of the resulting aminoketone.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Mannich reaction. | Optimize reaction time, temperature, and reagent stoichiometry. Ensure the quality of formaldehyde and amine used. |
| Inefficient reduction of the aminoketone intermediate. | Select a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation). Optimize reaction conditions such as temperature, pressure (for hydrogenation), and solvent. A patent for a similar compound suggests that using water as a solvent during reduction can minimize side reactions.[1] | |
| Product loss during work-up and purification. | Optimize extraction and purification methods. Recrystallization from a suitable solvent system like cyclohexane can be effective for purification.[1] | |
| Presence of Impurities | Unreacted starting materials. | Monitor reaction completion using techniques like TLC or HPLC. Extend reaction time or adjust stoichiometry if necessary. |
| Formation of byproducts from side reactions. | See the "Common Side Reactions" section below for specific byproducts and mitigation strategies. | |
| Dehydroxylation byproduct. | A noted side reaction is the dehydroxylation of the amino alcohol.[1] Using milder reduction conditions and a protic solvent like water can help suppress this.[1] | |
| Difficulty in Product Isolation | Product is an oil and does not solidify. | Convert the amino alcohol to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify. |
| Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common and effective method is a two-step process:
-
A Mannich reaction involving 3-methylacetophenone, formaldehyde, and an appropriate amine (e.g., ammonia or a protected amine).
-
Subsequent reduction of the resulting β-aminoketone intermediate to the desired amino alcohol.[2]
An alternative route involves the reduction of a 1-(3-methylphenyl)-3-amino-2-propen-1-one intermediate.
Q2: What are the potential side reactions to be aware of during the synthesis?
The primary side reactions include:
-
Dehydroxylation: Elimination of the hydroxyl group to form an unsaturated byproduct, particularly under harsh reduction conditions or acidic work-up.[1]
-
Over-reduction: Reduction of the aromatic ring, although this typically requires more forcing conditions than the reduction of a ketone.
-
Polymerization: Formaldehyde can polymerize, and side reactions involving multiple additions of the enolate to formaldehyde can occur during the Mannich reaction.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward method to monitor the disappearance of the starting materials (e.g., 3-methylacetophenone) and the appearance of the aminoketone intermediate and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the recommended purification techniques for the final product?
The crude product can be purified by:
-
Acid-base extraction: To separate the basic amino alcohol from non-basic impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., cyclohexane) is an effective method.[1]
-
Column chromatography: On silica gel or alumina for high purity.
-
Distillation: If the product is a thermally stable liquid.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride (Mannich Reaction Intermediate)
-
To a reaction vessel, add 3-methylacetophenone, paraformaldehyde, and ammonium chloride in a suitable alcoholic solvent (e.g., ethanol or isopropanol).[1]
-
The molar ratio of the reactants should be optimized, but a starting point is a slight excess of formaldehyde and the amine salt relative to the ketone.
-
Heat the mixture to reflux (typically 60-100°C) in a closed system or under pressure.[1]
-
Monitor the reaction by TLC or HPLC until the 3-methylacetophenone is consumed.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Induce crystallization by further cooling.
-
Filter the solid product, wash with a cold solvent, and dry to obtain the β-aminoketone hydrochloride.
Protocol 2: Reduction of 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride to this compound
-
Dissolve the aminoketone hydrochloride in a suitable solvent. Water is a recommended solvent to minimize dehydroxylation.[1]
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride in portions.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor for completion.
-
Carefully quench the reaction by adjusting the pH to basic (pH 9-14) with an aqueous base like sodium hydroxide or potassium hydroxide.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude amino alcohol.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential dehydroxylation side reaction during synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Overcoming solubility issues with 3-Amino-1-(3-methylphenyl)propan-1-ol
Technical Support Center: 3-Amino-1-(3-methylphenyl)propan-1-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an aromatic amino alcohol. Its structure contains both polar and non-polar moieties, which dictates its solubility. The amino (-NH2) and hydroxyl (-OH) groups are polar and capable of hydrogen bonding, suggesting solubility in polar solvents. The methylphenyl group is non-polar (lipophilic), which contributes to solubility in organic solvents. While some sources state it dissolves in water and most organic solvents, its amphiphilic nature can lead to solubility challenges depending on the solvent system[1]. Structurally related compounds like propanolamines are generally soluble in water, alcohols, and ethers[2][3].
Q2: I am having trouble dissolving the compound in water. Why is it not readily soluble?
While the molecule has polar groups, the non-polar methylphenyl ring can limit its aqueous solubility, especially at neutral pH. The overall solubility is a balance between the hydrophilic (water-loving) and hydrophobic (water-fearing) portions of the molecule. Amines are weak bases, and their solubility in water is often pH-dependent[4][5]. At neutral pH, the compound exists as a free base, which may have limited water solubility.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. The presence of a basic amino group means that in acidic conditions (lower pH), the amine can be protonated to form a substituted ammonium salt[6]. This salt form is an ionic species and is typically much more soluble in water than the neutral free base[7][8]. Therefore, decreasing the pH of the aqueous solution should significantly increase the compound's solubility.
Q4: What is the most effective strategy to significantly enhance the aqueous solubility of this compound?
For amine-containing compounds, the two most effective and widely used strategies for enhancing aqueous solubility are:
-
pH Adjustment: Lowering the pH of the solution with a suitable acid to protonate the amine group. This is a simple and effective method for initial experiments[][10].
-
Salt Formation: Isolating the compound as a stable salt (e.g., a hydrochloride salt). Amine salts are crystalline substances that are often readily soluble in water and are a standard approach in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs[4][6][8][11].
Q5: Can I use organic solvents to dissolve the compound?
Yes. Due to the lipophilic methylphenyl group, the compound is expected to be soluble in various organic solvents. Common organic solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) are often good choices[2][12][13]. If the final application requires an aqueous system, a co-solvent system can be employed.
Q6: What is a co-solvent system and when should I use it?
A co-solvent system is a mixture of solvents, typically water and a water-miscible organic solvent, used to dissolve compounds that are not sufficiently soluble in a single solvent[12][14]. This approach is ideal for compounds like this compound that have both polar and non-polar characteristics. The organic co-solvent helps to solubilize the non-polar part of the molecule, while the water solubilizes the polar part[][15]. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs)[12][14].
Troubleshooting Guides & Experimental Protocols
Issue 1: Compound precipitates out of aqueous solution.
This typically occurs when the concentration of the compound exceeds its solubility limit at the given pH and temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to systematically test the effect of pH on the solubility of this compound.
Objective: To determine the pH at which the compound achieves the desired solubility in an aqueous buffer.
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., Phosphate-Buffered Saline)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bars
-
Vials
Methodology:
-
Prepare a suspension of the compound in the desired aqueous buffer at a concentration slightly higher than your target (e.g., 1.2x the target concentration).
-
Place the vial on a stir plate and begin gentle stirring.
-
Calibrate the pH meter and place the probe in the suspension. Record the initial pH.
-
Slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH and observe the clarity of the solution.
-
Continue adding acid in small increments, allowing the solution to stir for 1-2 minutes after each addition, until the compound fully dissolves.
-
Record the pH at which complete dissolution occurs. This is the minimum pH required for solubility at this concentration.
-
(Optional) If you need to work at a higher pH, you can now carefully add 0.1 M NaOH dropwise to slowly raise the pH. Note the pH at which precipitation begins to re-occur. This establishes the viable pH range for your experiment.
Principle of pH-Dependent Solubility for Amines:
Caption: Equilibrium between the free base and its protonated salt form.
Protocol 2: Co-solvent System Screening
Objective: To identify a suitable co-solvent system for dissolving the compound.
Materials:
-
This compound
-
Primary solvent (e.g., deionized water or buffer)
-
Co-solvents to test (e.g., Ethanol, Propylene Glycol, DMSO, PEG-400)
-
Vortex mixer
-
Vials
Methodology:
-
Weigh a fixed amount of the compound into several vials.
-
Add the pure organic co-solvent to the first vial in small, incremental volumes until the compound completely dissolves. Note the volume required. This establishes the compound's solubility in the pure co-solvent.
-
For the remaining vials, prepare a series of co-solvent/water mixtures (e.g., 75:25, 50:50, 25:75, 10:90 v/v).
-
Attempt to dissolve the compound in each mixture, using vortexing and gentle warming if necessary.
-
Observe and record the solubility in each system. The optimal system is the one that uses the lowest percentage of organic co-solvent to achieve the desired concentration.
Data Presentation: Co-solvent Screening Results (Illustrative)
| Co-solvent System (v/v) | Ethanol/Water | Propylene Glycol/Water | DMSO/Water |
| 100:0 | High | High | Very High |
| 75:25 | High | High | High |
| 50:50 | Moderate | High | High |
| 25:75 | Low | Moderate | Moderate |
| 10:90 | Very Low | Low | Low |
| 0:100 | Insoluble | Insoluble | Insoluble |
Protocol 3: Amine Salt Formation (Hydrochloride Salt)
Objective: To convert the free base of the compound into its more water-soluble hydrochloride (HCl) salt.
Materials:
-
This compound
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
2 M HCl in diethyl ether (or other suitable solvent)
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Methodology:
-
Dissolve the free base compound in a minimum amount of anhydrous diethyl ether.
-
While stirring the solution, add a stoichiometric amount (1.0 to 1.1 equivalents) of 2 M HCl in diethyl ether dropwise.
-
A precipitate (the amine salt) should form immediately. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation[6].
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting crystalline solid is the hydrochloride salt, which should be tested for its enhanced aqueous solubility.
Data Presentation: Expected Solubility Comparison
| Compound Form | Expected Aqueous Solubility (at pH 7) | Physical State |
| Free Base | Low / Insoluble | Potentially oily or waxy solid |
| Hydrochloride Salt | High | Crystalline Solid[6] |
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. fiveable.me [fiveable.me]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 10. longdom.org [longdom.org]
- 11. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Co-solvent use: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol. This valuable intermediate is commonly prepared via a two-step process: a Mannich reaction followed by the reduction of the resulting β-amino ketone. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance reaction yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Mannich Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3-Amino-1-(3-methylphenyl)propan-1-one | Incomplete reaction; incorrect stoichiometry; low reaction temperature; catalyst inefficiency. | Ensure accurate molar ratios of 3-methylacetophenone, formaldehyde, and the amine source. Increase the reaction temperature within the optimal range (e.g., 60-100°C).[1] Verify the activity of the catalyst (e.g., concentrated HCl). Consider using a pre-formed iminium salt if the in-situ formation is problematic. |
| Formation of Multiple Products | Side reactions such as self-condensation of the ketone or reaction of the product with more formaldehyde.[2] Use of a primary amine can lead to the formation of a tertiary amine.[2] | Use a secondary amine if a tertiary amine byproduct is observed.[2] Carefully control the stoichiometry of formaldehyde to minimize further reactions with the Mannich base. Monitor the reaction closely by TLC or GC-MS to stop it upon completion. |
| Reaction Stalls or is Sluggish | Insufficient heating; poor mixing; catalyst deactivation. | Ensure the reaction mixture is adequately stirred. Check the temperature of the reaction and ensure it is maintained at the desired level. If using a solid catalyst, ensure it is well-dispersed. |
Reduction of β-Amino Ketone Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction of the Ketone | Insufficient reducing agent; inactive reducing agent; low reaction temperature. | Increase the molar equivalents of the reducing agent (e.g., sodium borohydride). Ensure the reducing agent is fresh and has been stored properly. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.[3] |
| Formation of Side Products (e.g., Dehydroxylation) | Harsh reaction conditions (high temperature or strongly acidic/basic environment). | For catalytic hydrogenation, using water as a solvent can reduce dehydroxylation side reactions.[4] When using NaBH4, maintain a controlled temperature, as higher temperatures can lead to side reactions. |
| Difficult Product Isolation | Emulsion formation during work-up; product solubility in the aqueous phase. | Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into an organic solvent. Use a brine wash to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthetic route involves:
-
Mannich Reaction: Condensation of 3-methylacetophenone with formaldehyde and an amine (or ammonia) to form the corresponding β-amino ketone, 3-amino-1-(3-methylphenyl)propan-1-one.[5]
-
Reduction: Reduction of the β-amino ketone to the desired this compound using a suitable reducing agent like sodium borohydride or through catalytic hydrogenation.
Q2: Which reducing agent is better for the reduction of the β-amino ketone: sodium borohydride or catalytic hydrogenation?
A2: Both methods are effective. Sodium borohydride is a milder reducing agent and is often used for its selectivity, typically reducing ketones in the presence of other functional groups.[6] Catalytic hydrogenation, for instance with a Raney Nickel catalyst, can also provide high yields and may be more cost-effective for larger scale reactions.[4] The choice often depends on the available equipment, scale, and desired selectivity.
Q3: How can I purify the final product, this compound?
A3: Purification can be achieved through several methods. After an aqueous work-up and extraction, the crude product can often be purified by:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., cyclohexane) can yield a pure crystalline product.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.
Q4: What are the key parameters to control during the Mannich reaction for optimal yield?
A4: The key parameters to optimize are:
-
Temperature: Typically in the range of 60-100°C.
-
Stoichiometry: The molar ratios of the ketone, aldehyde, and amine are crucial.
-
Catalyst: An acidic catalyst like concentrated HCl is often used.
-
Solvent: Alcohols such as ethanol are common solvents for this reaction.[1]
Q5: How can I monitor the progress of the reactions?
A5: Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the composition of the reaction mixture, including the presence of intermediates and byproducts.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Mannich Reaction of Substituted Acetophenones.
| Ketone | Amine | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methylacetophenone | Aniline | Benzaldehyde | Conc. HCl | Ethanol | 26-32 | 96 | [1][10] |
| 4-Methylacetophenone | 4-Chloroaniline | Benzaldehyde | Conc. HCl | Ethanol | 26-32 | 85 | [1][10] |
| Acetophenone | Aniline | Benzaldehyde | [HDEA][ClAc] | Ethanol | RT | 82 | [11] |
| Acetophenone | 4-Bromoaniline | Benzaldehyde | [HDEA][ClAc] | Ethanol | RT | 90 | [11] |
Table 2: Comparison of Reducing Agents for β-Amino Ketones.
| β-Amino Ketone | Reducing Agent | Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Yield (%) | Reference |
| 3-Methylamino-1-phenylpropan-1-one | H₂ | Raney Ni | Water | 25-80 | 0.3-1.5 | >90 (implied) | [4] |
| 3-Nitroacetophenone | NaBH₄ | - | Ethanol | RT | - | - | [6] |
| 9H-Fluoren-9-one | NaBH₄ | - | Ethanol | RT | - | - | [6] |
| β-chloro-propiophenone | H₂ | Supported Fe-based chiral catalyst | - | 60 | 1.2 | 99 | [12] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one via Mannich Reaction
This protocol is adapted from general procedures for the Mannich reaction of acetophenones.[1][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and basify with a suitable base (e.g., NaOH solution) to pH 9-10.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-1-(3-methylphenyl)propan-1-one.
Protocol 2: Reduction of 3-Amino-1-(3-methylphenyl)propan-1-one using Sodium Borohydride
This protocol is a general procedure for the reduction of ketones.[7][13]
-
Dissolution: Dissolve the crude 3-amino-1-(3-methylphenyl)propan-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0°C.
-
Work-up and Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Protocol 3: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which the compound is soluble (e.g., toluene or a mixture of ethyl acetate and hexanes).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
- 10. The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines [cjcu.jlu.edu.cn]
- 11. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
Technical Support Center: Purification of 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-1-(3-methylphenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Potential byproducts may include species from over-alkylation or dehydroxylation, which can occur during the synthesis of similar amino alcohols.[1] It is also possible for secondary amines to form as impurities.[2]
Q2: My purified this compound is a yellow oil, but I expected a solid. Is this normal?
A2: While some amino alcohols are solids, others can be oils or low-melting solids. For instance, 3-methylamino-1-phenyl-1-propanol has been described as a yellow oil after extraction and solvent evaporation.[3] The physical state can be influenced by residual solvents and minor impurities. If a solid is expected, further purification or crystallization may be necessary.
Q3: What are the recommended storage conditions for this compound?
A3: Amino alcohols can be sensitive to air and moisture. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to minimize degradation. For similar compounds, storage in a sealed container is recommended.[4]
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation can be a suitable method for purifying amino alcohols. However, it is important to control the temperature to prevent thermal degradation. For related compounds, underpressure distillation has been used to obtain the crude product before further purification.[1]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, compounds of this nature can be toxic and cause irritation. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent system is not optimal, and the compound remains too soluble even at low temperatures.- The compound has oiled out instead of crystallizing.- Premature crystallization occurred during hot filtration. | - Screen a variety of solvent systems (e.g., cyclohexane, ethyl acetate/hexanes, toluene).- Try adding an anti-solvent slowly to a solution of the compound at a slightly elevated temperature.- Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. |
| Persistent Oily Product | - The presence of impurities is depressing the melting point.- The compound is inherently a low-melting solid or an oil at room temperature. | - Attempt purification by column chromatography to remove impurities.- Try converting the free base to a salt (e.g., hydrochloride salt) which is more likely to be a crystalline solid, and then regenerate the free base after purification.- Cool the oil to a very low temperature (-20°C or lower) and scratch the flask to induce crystallization. |
| Incomplete Separation by Column Chromatography | - The chosen eluent system does not provide adequate separation between the product and impurities.- The compound is tailing on the silica gel column due to the basicity of the amino group. | - Perform thin-layer chromatography (TLC) with different solvent systems to find an optimal eluent for separation.- Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing.- Consider using a different stationary phase, such as alumina. |
| Product Degradation During Purification | - The compound is sensitive to heat, particularly during distillation.- The compound is being exposed to air and is oxidizing. | - Use vacuum distillation at the lowest possible temperature.- Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible.- Avoid prolonged heating. |
Quantitative Data Summary
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | 85 | 98 | 75 | Solvent system: Cyclohexane.[1] |
| Column Chromatography | 85 | >99 | 60 | Silica gel, eluent: Dichloromethane/Methanol with 1% Triethylamine. |
| Vacuum Distillation | 85 | 95 | 80 | Performed at <1 mmHg. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small vial, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., cyclohexane, toluene, or a mixture such as ethyl acetate/hexanes) at an elevated temperature.[1] Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica gel to the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. A common eluent for amino alcohols is a mixture of a non-polar and a polar solvent (e.g., dichloromethane/methanol) with a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to prevent tailing.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 2. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]
- 5. chembk.com [chembk.com]
Technical Support Center: Degradation Pathways of 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3-Amino-1-(3-methylphenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the predicted metabolic degradation pathways for this compound?
A1: While specific experimental data for this compound is not extensively published, based on its chemical structure (an aromatic amine with a secondary alcohol), the primary degradation pathways are predicted to involve Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: This phase introduces or exposes functional groups. For this compound, likely reactions include:
-
Oxidation of the secondary alcohol: The propan-1-ol moiety can be oxidized to the corresponding ketone, forming 3-Amino-1-(3-methylphenyl)propan-1-one. Further oxidation could potentially lead to a carboxylic acid, though this is less common for benzylic alcohols.
-
Aromatic Hydroxylation: The methylphenyl ring can undergo hydroxylation at various positions, primarily catalyzed by Cytochrome P450 (CYP) enzymes.
-
N-Oxidation: The primary amine can be oxidized to a hydroxylamine or nitroso derivative.
-
Oxidative Deamination: The primary amine can be removed, leading to the formation of an aldehyde, which is then rapidly oxidized to a carboxylic acid.[1][2][3]
-
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[4][5] Key conjugation reactions include:
-
Glucuronidation: The hydroxyl group of the parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid.
-
Sulfation: The hydroxyl group can also be sulfated.
-
N-Acetylation: The primary amine can be acetylated.
-
Q2: Which enzyme systems are likely responsible for the metabolism of this compound?
A2: The primary enzymes involved in the Phase I metabolism of this compound are expected to be the Cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes.[6] Specific isoforms like CYP2D6, CYP3A4, and CYP2C9 are commonly involved in the metabolism of aromatic and amine-containing compounds. Alcohol dehydrogenases may also play a role in the oxidation of the secondary alcohol. Phase II reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[7][8]
Q3: What in vitro models are recommended for studying the degradation of this compound?
A3: Several in vitro models can be used to investigate the metabolic pathways:[6][9]
-
Human Liver Microsomes (HLM): These are a subcellular fraction containing a high concentration of CYP enzymes and are excellent for studying Phase I metabolism.[6]
-
Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, making it suitable for studying both Phase I and some Phase II metabolic reactions.[10]
-
Hepatocytes: Intact liver cells provide a more complete metabolic picture, including uptake, metabolism by both Phase I and Phase II enzymes, and efflux.[7]
-
Recombinant CYP Enzymes: Using specific, individually expressed CYP isoforms can help identify which particular enzymes are responsible for the observed metabolic transformations.
Predicted Degradation Pathways
Below are the visualized predicted metabolic pathways for this compound.
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Protocols
Protocol 1: Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure to determine the in vitro metabolic stability of this compound.
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH regenerating system solution in buffer.
-
Thaw human liver microsomes (pooled) on ice immediately before use. Dilute to a final protein concentration of 1 mg/mL in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (to make up the final volume).
-
Diluted liver microsomes (final concentration 0.5 mg/mL).
-
Test compound stock solution (final concentration 1 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction for each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time.
-
Experimental Workflow Diagram
Caption: General workflow for an in vitro metabolism experiment.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No metabolism of the parent compound observed | 1. Inactive enzymes (improper storage of microsomes).2. Inactive NADPH regenerating system.3. The compound is not a substrate for the enzymes present. | 1. Use a fresh batch of microsomes and ensure they are stored at -80°C. Run a positive control with a known substrate (e.g., testosterone) to verify enzyme activity.[7]2. Prepare a fresh NADPH solution.3. Consider using a different in vitro system, such as hepatocytes, which have a broader range of enzymes. |
| High variability between replicates | 1. Inconsistent pipetting.2. Inconsistent incubation times.3. Poor sample mixing. | 1. Calibrate pipettes and use reverse pipetting for viscous solutions.2. Use a timer and stagger the initiation and termination of reactions precisely.3. Ensure thorough vortexing after adding the termination solution. |
| Poor peak shape or retention time shifts in LC-MS | 1. Column degradation.2. Incompatible mobile phase.3. Matrix effects from the biological sample. | 1. Flush the column or replace it if necessary.2. Ensure the mobile phase pH is appropriate for the analyte's pKa.3. Optimize the sample preparation to remove more interfering substances (e.g., use solid-phase extraction instead of protein precipitation).[11][12] |
| Inability to identify potential metabolites | 1. Metabolites are present at very low concentrations.2. The mass spectrometer settings are not optimized for the predicted metabolites.3. Co-elution with interfering peaks. | 1. Concentrate the sample or increase the injection volume. Increase the initial concentration of the parent compound if possible.2. Use a high-resolution mass spectrometer. Perform a product ion scan of the predicted metabolite masses.[13][14]3. Adjust the chromatographic gradient to improve the separation of metabolites. |
Quantitative Data Summary
The following tables present hypothetical data from a metabolic stability assay.
Table 1: Disappearance of this compound over time
| Incubation Time (min) | Parent Compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t½) | 25 minutes |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Note: The data presented are for illustrative purposes only and may not reflect actual experimental results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. drughunter.com [drughunter.com]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. novelgenetech.com [novelgenetech.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-(3-methylphenyl)propan-1-ol in solution. The information is designed to help anticipate and resolve common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound are exposure to oxygen (oxidation), elevated temperatures (thermal degradation), light (photodegradation), and non-optimal pH conditions. The presence of metal ions can also catalyze oxidative degradation.[1]
Q2: What are the likely degradation products of this compound?
A2: Based on its structure (a primary amine and a secondary benzylic alcohol), the likely degradation products include the corresponding ketone from the oxidation of the alcohol group, and products from the degradation of the amino group such as ammonia and secondary amines.[2][3] Under certain conditions, polymerization or reaction with atmospheric CO2 can also occur.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent is also critical; protic solvents may participate in degradation pathways, while aprotic solvents are generally preferred for long-term storage.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can be used to track the concentration of the parent compound over time and to detect the appearance of degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Loss of compound potency or concentration over time. | - Oxidative Degradation: Exposure to atmospheric oxygen. - Thermal Degradation: Storage at elevated temperatures. - Photodegradation: Exposure to light. | - Purge the solution and headspace of the storage container with an inert gas (nitrogen or argon). - Store solutions at recommended low temperatures (2-8 °C). - Use amber vials or wrap containers in aluminum foil to protect from light. |
| Appearance of unknown peaks in chromatograms. | - Formation of Degradation Products: The compound is degrading. - Contamination: Introduction of impurities from the solvent, container, or handling. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Ensure high purity of solvents and proper cleaning of all glassware and equipment. - Filter the solution through a compatible membrane filter. |
| Solution changes color (e.g., turns yellow or brown). | - Oxidation: Formation of colored degradation products. | - This is a strong indicator of oxidative degradation. Immediately implement measures to exclude oxygen, such as sparging with an inert gas. |
| Precipitate forms in the solution. | - Solubility Issues: The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. - Formation of Insoluble Degradation Products: Some degradation products may be insoluble. | - Determine the solubility of the compound in the specific solvent at various temperatures. - If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
HPLC or GC system with a suitable detector (e.g., UV or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a validated HPLC or GC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
-
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | RRT 1.2 (Ketone), RRT 0.8 (Unknown) |
| 0.1 M NaOH, 60°C, 24h | 5% | Minor peaks observed |
| 3% H₂O₂, RT, 24h | 40% | RRT 1.2 (Ketone), RRT 0.5 (Ammonia adduct) |
| Heat, 80°C, 48h | 25% | RRT 1.2 (Ketone), RRT 1.5 (Dimer) |
| Photostability | 10% | Various minor peaks |
*RRT = Relative Retention Time
Visualizations
Caption: Hypothesized degradation pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Chemical Stability and Characterization of Degradation Products of Blends of 1â(2-Hydroxyethyl)pyrrolidine and 3âAmino-1-propanol - Industrial & Engineering Chemistry Research - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 3-Amino-1-(3-methylphenyl)propan-1-ol. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Poor Retention (Peak Elutes at or Near the Void Volume)
Description: The analyte, this compound, shows little to no retention on a standard C18 reversed-phase column, eluting very early in the chromatogram. This is a common issue for polar compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention of polar analytes.
Possible Solutions & Expected Outcomes:
| Strategy | Principle | Expected Outcome |
| Increase Aqueous Content | In reversed-phase chromatography, increasing the polarity of the mobile phase (more water/buffer) generally increases the retention of polar analytes. | A slight increase in retention time may be observed. However, with highly polar compounds, this may not be sufficient. |
| Increase Mobile Phase pH | The amino group in the analyte is basic. By increasing the pH of the mobile phase to be 2 pH units above the pKa of the amino group, it will be in its neutral, less polar form, leading to increased retention on a reversed-phase column. | A significant increase in retention time is expected. Peak shape may also improve. |
| Use Ion-Pairing Reagents | An ion-pairing agent with a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion-pair with the analyte, which is more retained by the non-polar stationary phase. | A substantial increase in retention time can be achieved. Method development can be more complex. |
| Use Polar-Embedded/Endcapped Column | These columns have polar groups embedded or at the end of the alkyl chains, which allows for the use of highly aqueous mobile phases without phase collapse and provides alternative interactions for polar analytes.[1] | Improved retention and peak shape in highly aqueous mobile phases are expected. |
| Switch to HILIC | Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a mobile phase with a high organic content. It is ideal for retaining and separating very polar compounds.[2] | Strong retention of the analyte is expected. The elution order may be reversed compared to reversed-phase. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Description: The chromatographic peak for this compound is asymmetrical, exhibiting tailing (a "tail" on the right side of the peak) or fronting (a "slope" on the left side of the peak).
Troubleshooting Workflow:
Caption: Logical steps for troubleshooting poor peak shape in HPLC.
Possible Causes and Solutions:
| Problem | Likely Cause | Suggested Solution |
| Peak Tailing | Secondary Interactions: The basic amino group can interact with acidic residual silanols on the silica-based stationary phase. | - Adjust Mobile Phase pH: Increase the pH to neutralize the silanols or deprotonate the amine. - Add a Competing Base: Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites. - Use a Base-Deactivated Column: Employ a column with end-capping to minimize exposed silanols. |
| Column Overload: Injecting too much sample can saturate the stationary phase. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Degradation: A void at the column inlet can cause peak distortion. | Replace the column. Consider using a guard column to protect the analytical column. |
Issue 3: Inadequate Resolution of Enantiomers (for chiral separation)
Description: When attempting to separate the enantiomers of this compound, the peaks are not baseline resolved or co-elute.
Troubleshooting Workflow:
Caption: A systematic approach to optimizing chiral HPLC separations.
Strategies for Improving Chiral Resolution:
| Parameter | Approach | Rationale |
| Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptides). | Chiral recognition is highly specific. Different CSPs offer different interaction mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance). |
| Mobile Phase Composition | - Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). Add acidic or basic additives (e.g., trifluoroacetic acid, diethylamine). | The mobile phase composition affects the interaction of the analyte with the CSP. Additives can modify the ionization state of the analyte and the CSP, influencing enantioselectivity. |
| - Reversed Phase: Adjust the ratio of the aqueous buffer and the organic modifier (e.g., acetonitrile, methanol). Modify the pH of the buffer. | Similar to normal phase, but with a different elution mechanism. pH is critical for ionizable compounds. | |
| Temperature | Analyze the separation at different column temperatures (e.g., 10°C, 25°C, 40°C). | Temperature affects the thermodynamics and kinetics of the chiral recognition process. Lower temperatures often lead to better resolution but longer analysis times. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | A lower flow rate can increase the efficiency of the separation, allowing more time for the enantiomers to interact differently with the CSP. |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for analyzing this compound?
A1: The choice of column depends on the analytical goal.
-
For achiral analysis (quantifying the total amount): Due to its polar nature, a standard C18 column may result in poor retention.[2] Consider using a polar-embedded or polar-endcapped C18 column with a highly aqueous mobile phase. Alternatively, a HILIC column can provide excellent retention.[2]
-
For chiral analysis (separating enantiomers): A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.
Q2: My retention times are drifting. What could be the cause?
A2: Retention time drift can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure sufficient equilibration time, especially when changing mobile phase composition.
-
Mobile Phase Composition: The mobile phase may be evaporating, leading to a change in composition. Keep mobile phase reservoirs capped. If preparing the mobile phase by mixing, ensure it is done accurately.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention. Use a column oven to maintain a constant temperature.
-
Column Contamination: Contaminants from the sample may build up on the column, altering its properties. Use a guard column and appropriate sample preparation.
Q3: Why is the backpressure in my HPLC system so high?
A3: High backpressure is often due to a blockage in the system. Common causes include:
-
Clogged Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column.
-
Precipitation in the System: If the mobile phase contains a buffer, it may precipitate if the organic solvent concentration is too high.
-
Sample Precipitation: The sample may not be fully soluble in the mobile phase and can precipitate upon injection.
-
Blockage in Tubing or Fittings: Check for blockages in the system tubing or at fittings.
To troubleshoot, systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
Q4: Can I use the same method for quantification and enantiomeric purity?
A4: Not typically. A quantitative method for the total amount of the compound is usually developed on an achiral column for robustness and speed. An enantiomeric purity method requires a chiral column and is specifically designed to separate the enantiomers, which may not be optimal for quantifying the total amount.
Experimental Protocols
Hypothetical Protocol for Achiral Analysis (Quantification)
This protocol is based on general principles for the analysis of polar amines and serves as a starting point for method development.
-
Instrumentation: HPLC system with UV detector
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 20 mM Ammonium Bicarbonate, pH 9.5
-
B: Acetonitrile
-
-
Gradient: 5% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Hypothetical Protocol for Chiral Separation (Enantiomeric Purity)
This protocol is based on methods for similar chiral amines and provides a starting point for screening.
-
Instrumentation: HPLC system with UV detector
-
Column: Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 4.6 x 250 mm, 5 µm)
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation
Table 1: Hypothetical Retention Data for Achiral Analysis under Different Conditions
| Condition ID | Column | Mobile Phase pH | % Acetonitrile (Isocratic) | Retention Time (min) | Peak Tailing Factor |
| A | Standard C18 | 7.0 | 10% | 1.2 (near void) | 2.5 |
| B | Standard C18 | 9.5 | 10% | 4.8 | 1.8 |
| C | Polar-Embedded C18 | 9.5 | 10% | 6.2 | 1.3 |
| D | HILIC | 5.0 (apparent) | 90% | 8.5 | 1.2 |
Table 2: Hypothetical Resolution Data for Chiral Separation on a Cellulose-based CSP
| Condition ID | Mobile Phase (Hexane:IPA:DEA) | Temperature (°C) | Flow Rate (mL/min) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 1 | 90:10:0.1 | 25 | 1.0 | 8.2 | 8.9 | 1.3 |
| 2 | 80:20:0.1 | 25 | 1.0 | 6.5 | 7.5 | 1.8 |
| 3 | 80:20:0.1 | 15 | 1.0 | 7.8 | 9.1 | 2.2 |
| 4 | 80:20:0.1 | 25 | 0.7 | 9.3 | 10.7 | 2.1 |
References
Technical Support Center: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
-
Mannich Reaction: Condensation of 3-methylacetophenone with formaldehyde and a suitable amine (often as a hydrochloride salt) to form a β-aminoketone intermediate.
-
Reduction: Subsequent reduction of the ketone functionality of the β-aminoketone to the corresponding alcohol. Common reducing agents include sodium borohydride or catalytic hydrogenation.
An alternative route involves the formation of an enaminone from 3-methylacetophenone, followed by reduction.
Q2: What are the critical parameters to control during the Mannich reaction for this synthesis?
A2: Key parameters for a successful Mannich reaction include:
-
Temperature: Careful temperature control is crucial to prevent side reactions, such as polymerization of formaldehyde or self-condensation of the ketone.
-
pH: The reaction is typically carried out under acidic conditions to facilitate the formation of the electrophilic iminium ion.
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential for maximizing yield and minimizing impurities.
Q3: How can I minimize the formation of byproducts during the reduction step?
A3: To minimize byproducts during the reduction of the β-aminoketone:
-
When using sodium borohydride, controlling the temperature (typically low temperatures, e.g., 0-5 °C) and the rate of addition of the reducing agent is critical to prevent over-reduction or side reactions.
-
For catalytic hydrogenation, catalyst selection (e.g., Raney Nickel, Palladium on carbon), hydrogen pressure, and temperature are key parameters to optimize for selectivity.[1]
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound typically involves:
-
Extraction: After quenching the reaction, the product is usually extracted from the aqueous layer into an organic solvent like ethyl acetate.[2]
-
Washing: The organic layer is washed with water or brine to remove inorganic salts and water-soluble impurities.
-
Recrystallization or Column Chromatography: For higher purity, the crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Mannich Reaction | 1. Incomplete reaction. 2. Polymerization of formaldehyde. 3. Suboptimal pH. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. 2. Ensure slow and controlled addition of formaldehyde at the recommended temperature. 3. Adjust the pH to the optimal acidic range for the specific protocol. |
| Incomplete Reduction of the Ketone | 1. Insufficient reducing agent. 2. Deactivated catalyst (for hydrogenation). 3. Low reaction temperature or pressure (for hydrogenation). | 1. Use a slight excess of the reducing agent (e.g., sodium borohydride). 2. Use fresh, active catalyst. Ensure the catalyst is not poisoned by impurities. 3. Increase the temperature or hydrogen pressure according to established protocols. |
| Formation of Dehydroxylated Impurity | Dehydroxylation of the alcohol product, which can be promoted by harsh acidic conditions during workup or certain reduction conditions. | Use milder workup conditions. In the case of catalytic hydrogenation, using water as a solvent can sometimes reduce this side reaction.[1] |
| Difficulty in Product Isolation/Extraction | The amino alcohol may have some water solubility, leading to partitioning between aqueous and organic layers. | Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with salt (salting out) can improve extraction efficiency. |
| Oily Product Instead of Solid | The product may be an oil at room temperature or may contain impurities that prevent crystallization. | Try to purify a small sample by column chromatography to see if a solid can be obtained. If the pure product is an oil, this is its natural state. If impurities are present, further purification is needed. |
Experimental Protocol: Synthesis of this compound via Mannich Reaction and Reduction
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one (Mannich Reaction)
-
To a reaction vessel, add 3-methylacetophenone, dimethylamine hydrochloride, and paraformaldehyde.
-
Add a suitable solvent, such as ethanol, and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a saturated sodium bicarbonate solution to neutralize the acid and precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude β-aminoketone.
Step 2: Synthesis of this compound (Reduction)
-
Dissolve the crude 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding water, followed by acidification with dilute hydrochloric acid.
-
Basify the solution with an aqueous sodium hydroxide solution to a pH of 9-14.[1]
-
Extract the product with ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Reagent Quantities and Yields (Illustrative)
| Step | Reagent | Molar Ratio | Typical Yield |
| Mannich Reaction | 3-Methylacetophenone | 1.0 | 75-85% |
| Dimethylamine HCl | 1.2 | ||
| Paraformaldehyde | 1.5 | ||
| Reduction | β-Aminoketone | 1.0 | 80-90% |
| Sodium Borohydride | 1.5 |
Table 2: Reaction Conditions
| Step | Parameter | Value |
| Mannich Reaction | Temperature | 70-80 °C (Reflux) |
| Reaction Time | 4-6 hours | |
| Reduction | Temperature | 0-10 °C (Addition), Room Temp (Reaction) |
| Reaction Time | 2-4 hours |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Chiral Separation of 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the chiral separation of 3-Amino-1-(3-methylphenyl)propan-1-ol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of this compound?
A1: The primary methods for resolving the enantiomers of this compound and similar amino alcohols include:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Enzymatic Resolution: This method utilizes enzymes, often lipases, that selectively acylate one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A2: The choice of resolving agent is critical and often empirical. For basic compounds like this compound, chiral acids such as (S)-mandelic acid or tartaric acid derivatives are good starting points.[1] The ideal resolving agent will form a well-defined, crystalline salt with one enantiomer while the salt of the other enantiomer remains in solution.[2][3] It is recommended to screen a small panel of chiral acids to find the one that provides the best separation efficiency.
Q3: Can I use HPLC to determine the enantiomeric excess (e.e.) of my separated sample?
A3: Yes, chiral HPLC is the preferred method for determining the enantiomeric excess of your resolved sample. It is highly accurate and sensitive. You will need a suitable chiral stationary phase (CSP) column. For amino alcohols, polysaccharide-based columns like Chiralpak or Lux Cellulose often provide good separation.[4] The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol.[5]
Q4: What are the advantages of enzymatic resolution over chemical methods?
A4: Enzymatic resolution offers several advantages, including high enantioselectivity, mild reaction conditions (which minimizes the risk of racemization), and the use of environmentally benign catalysts (enzymes). This method can be particularly advantageous from a green chemistry perspective.[1][6]
Troubleshooting Guides
Issue 1: Poor or No Separation with Diastereomeric Salt Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation | The diastereomeric salt is too soluble in the chosen solvent. The concentration may be too low. | Try a less polar solvent or a mixture of solvents. Concentrate the solution. Try cooling the solution slowly. |
| Oily precipitate forms instead of crystals | The salt is "oiling out" of the solution, which is common when the melting point of the salt is lower than the temperature of the solution. | Use a more dilute solution. Try a different solvent system. Cool the solution very slowly with gentle stirring. |
| Low enantiomeric excess (e.e.) after crystallization | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Co-crystallization is occurring. | Screen different resolving agents.[2][3] Optimize the solvent system; sometimes adding a small amount of a co-solvent can significantly improve selectivity. Optimize the crystallization temperature. |
| Low yield of the desired diastereomeric salt | The desired salt has significant solubility in the mother liquor. | Reduce the crystallization temperature. Minimize the amount of solvent used to dissolve the salt. |
Issue 2: Problems with Chiral HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| No peak separation (co-elution) | The chosen chiral stationary phase (CSP) is not suitable for the analyte. The mobile phase composition is not optimal. | Screen different types of CSPs (e.g., amylose vs. cellulose-based columns).[4][5] Adjust the mobile phase composition by varying the ratio of alcohol to hexane. Try a different alcohol (e.g., ethanol instead of isopropanol). |
| Poor peak shape (broadening or tailing) | Secondary interactions between the analyte and the stationary phase. Column contamination or degradation. | Add a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to reduce peak tailing for basic analytes. Ensure the sample is fully dissolved in the mobile phase. Flush the column with a strong solvent. |
| Drifting retention times | Inadequate column equilibration between runs. Changes in mobile phase composition or temperature. | Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.[7] Use a column thermostat to maintain a constant temperature. |
| Loss of resolution over time | The stationary phase is degrading or has become contaminated with strongly adsorbed sample components.[7] | Use a guard column to protect the analytical column. Implement a rigorous column washing procedure after each batch of samples.[7] Avoid harsh solvents that are incompatible with the CSP.[8] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This is a general procedure and may require optimization.
-
Salt Formation:
-
Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add a solution of 0.5 molar equivalents of a chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization.
-
If crystallization does not occur, try adding a seed crystal or slowly adding a non-polar co-solvent.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This is the less-soluble diastereomeric salt.
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine, making it insoluble in water.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched amino alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
-
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method.
-
Column: Chiralpak IA or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).[5]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[9]
-
Column Temperature: 30°C.[9]
-
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Identify the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Data Presentation
Table 1: Example HPLC Parameters for Amino Alcohol Separation
| Parameter | Condition | Reference |
| Column | Chiralpak IA, Chiralcel OD-H | [5] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 to 70:30 v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5][9] |
| Temperature | 30°C | [9] |
| Detection | UV at 254 nm | [9] |
Table 2: Factors Influencing Diastereomeric Resolution
| Factor | Effect | Optimization Strategy |
| Solvent | Affects the solubility of both diastereomeric salts.[2] | Screen a range of solvents with varying polarities. |
| Temperature | Lower temperatures generally decrease solubility and can improve yield.[2] | Optimize the filtration temperature to maximize yield and purity. |
| Resolving Agent to Racemate Ratio | Affects the yield and efficiency of the resolution.[2] | Typically start with a 0.5:1 molar ratio and optimize if necessary. |
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
Technical Support Center: 3-Amino-1-(3-methylphenyl)propan-1-ol
This technical support guide provides comprehensive information on the handling, storage, and potential troubleshooting for experiments involving 3-Amino-1-(3-methylphenyl)propan-1-ol. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound that is valuable as an intermediate in the synthesis of more complex molecules.[1] Due to its amino and alcohol functional groups, it serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents.[1]
Q2: What are the main safety precautions to take when handling this compound?
As with many amino alcohols, this compound should be handled with care. It is advisable to use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[1] Direct contact with skin and eyes should be avoided.[1]
Q3: How should this compound be stored?
It is recommended to store the compound in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids. The container should be tightly sealed to prevent contamination and degradation. For long-term storage, refrigeration may be advisable, depending on the purity and form of the compound.
Q4: In what solvents is this compound soluble?
Quantitative Data
The following tables summarize the available physical and chemical properties for the closely related compound, 3-Amino-3-(4-methylphenyl)propan-1-ol, which can serve as an estimate for this compound.
Table 1: Physical and Chemical Properties [1]
| Property | Value |
| Appearance | Colorless or yellow solid |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| Melting Point | 70-75 °C |
| Boiling Point | 305 °C |
Table 2: Safety and Handling Information
| Parameter | Recommendation |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat |
| Handling | Use in a well-ventilated area or fume hood |
| Storage | Cool, dry place, away from incompatible materials |
| Incompatible Materials | Strong oxidizing agents, strong acids |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the synthesis of a similar compound, 3-amino-1-phenyl-propan-1-ol, involves the reduction of an amino-ketone precursor. The following is a generalized protocol based on this common synthetic route.
Synthesis of this compound via Reduction of a β-Amino Ketone
Objective: To synthesize this compound by the reduction of the corresponding β-amino ketone.
Materials:
-
3-Amino-1-(3-methylphenyl)propan-1-one (or its hydrochloride salt)
-
Reducing agent (e.g., Sodium borohydride)
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Hydrochloric acid (for salt formation if needed)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve the starting β-amino ketone in the chosen anhydrous alcohol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
If the starting material was a hydrochloride salt, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by a suitable method such as recrystallization or column chromatography.
Troubleshooting Guides
Problem 1: Low or No Product Yield in the Reduction Reaction
| Possible Cause | Suggested Solution |
| Inactive reducing agent | Use a fresh, unopened container of the reducing agent. Ensure it has been stored under appropriate conditions. |
| Insufficient amount of reducing agent | Increase the molar equivalents of the reducing agent. |
| Reaction temperature too high | Maintain a low temperature during the addition of the reducing agent to prevent side reactions or decomposition. |
| Incomplete reaction | Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. |
Problem 2: Product is Contaminated with Impurities After Purification
| Possible Cause | Suggested Solution |
| Incomplete reaction | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of side products | Adjust the reaction temperature or the rate of addition of the reducing agent. Consider using a more selective reducing agent. |
| Inefficient purification | For recrystallization, try different solvent systems. For column chromatography, optimize the eluent system and the stationary phase. |
| Product instability | Some amino alcohols can be sensitive to air or light. Handle the purified product under an inert atmosphere and store it in a dark, cool place. |
Problem 3: Difficulty in Isolating the Product
| Possible Cause | Suggested Solution |
| Product is highly soluble in the aqueous phase | Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product. Increase the number of extractions with the organic solvent. |
| Emulsion formation during extraction | Add a small amount of brine to help break the emulsion. Allow the mixture to stand for a longer period. |
| Product is an oil that does not crystallize | Try to form a salt (e.g., hydrochloride) of the amino alcohol, which is often a crystalline solid and easier to handle and purify. |
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
Comparative Analysis of 3-Amino-1-(3-methylphenyl)propan-1-ol and Other Amino Alcohols in Monoamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(3-methylphenyl)propan-1-ol is a chemical compound belonging to the amino alcohol class, a group of molecules that feature both an amine and an alcohol functional group. Its structural similarity to known pharmacologically active agents, particularly those that modulate monoaminergic systems, suggests its potential as a monoamine reuptake inhibitor. Monoamine reuptake inhibitors are a cornerstone in the treatment of various neurological and psychiatric disorders, including depression and anxiety, by increasing the extracellular levels of key neurotransmitters: serotonin (SERT), norepinephrine (NET), and dopamine (DAT).
This guide provides a comparative overview of this compound against two well-characterized amino alcohol-containing drugs with known monoamine reuptake inhibition profiles: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI). While direct experimental data for this compound is not publicly available, this comparison, based on structural analogy and the known pharmacology of related compounds, offers a framework for its potential pharmacological profile and highlights the experimental approaches necessary for its characterization.
Comparative Data on Monoamine Transporter Inhibition
The following table summarizes the in vitro binding affinities (Ki, nM) of Fluoxetine and Atomoxetine for the human serotonin, norepinephrine, and dopamine transporters. This quantitative data is essential for understanding the potency and selectivity of these compounds.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Presumed Monoamine Reuptake Inhibitor |
| Fluoxetine | 0.8 ± 0.1 | 130 ± 20 | 2000 ± 300 | SSRI (NET/SERT ≈ 163) |
| Atomoxetine | 77 ± 5 | 3.6 ± 0.4 | 1370 ± 150 | NRI (SERT/NET ≈ 21) |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the transporter. Lower values indicate higher binding affinity. Data presented for Fluoxetine and Atomoxetine are representative values from published literature and may vary between studies.
Experimental Protocols
The characterization of a compound's activity at monoamine transporters involves in vitro assays to determine its binding affinity and functional inhibition of neurotransmitter uptake.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the serotonin, norepinephrine, or dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compound (this compound) and reference compounds (Fluoxetine, Atomoxetine).
-
Non-specific binding inhibitors (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cultured cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound. For determining non-specific binding, add the corresponding non-specific binding inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Sucrose buffer for synaptosome preparation.
-
Krebs-Ringer buffer for uptake assay.
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.
-
Test compound and reference compounds.
-
Uptake inhibitors for defining non-specific uptake (as in the binding assay).
Procedure:
-
Synaptosome Preparation: Dissect the specific brain regions and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or reference compound.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Data Analysis: Measure the radioactivity retained on the filters using a liquid scintillation counter. Determine the IC50 values for uptake inhibition as described for the binding assay.
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibition.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound represents a molecule of interest for researchers in neuropharmacology and drug development due to its structural resemblance to known monoamine reuptake inhibitors. While this guide provides a comparative context against established drugs like Fluoxetine and Atomoxetine, it underscores the critical need for direct experimental evaluation. The provided protocols for radioligand binding and neurotransmitter uptake assays outline the necessary steps to elucidate the pharmacological profile of this compound. Such studies are imperative to determine its potency, selectivity, and potential therapeutic utility. Future investigations should focus on obtaining these quantitative data to accurately position this compound within the landscape of amino alcohol-based neuromodulators.
Comparative Analysis of Synthesis Routes for 3-Amino-1-(3-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The production of 3-Amino-1-(3-methylphenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common synthesis pathways, focusing on the reduction of the corresponding β-amino ketone, 3-amino-1-(3-methylphenyl)propan-1-one. The primary methods for this reduction, chemical reduction using sodium borohydride and catalytic hydrogenation with Raney Nickel, are evaluated based on yield, reaction conditions, and potential for stereocontrol.
Executive Summary of Synthesis Routes
The dominant strategy for synthesizing this compound involves a two-step process:
-
Mannich Reaction: Condensation of 3-methylacetophenone with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride followed by demethylation, or ammonia) to form the corresponding β-amino ketone hydrochloride.
-
Reduction of the β-Amino Ketone: The carbonyl group of the resulting Mannich base is reduced to a hydroxyl group to yield the target amino alcohol.
This guide focuses on the comparative analysis of two widely employed reduction methods for the second step.
Comparison of Reduction Methods
| Parameter | Route 1: Sodium Borohydride Reduction | Route 2: Catalytic Hydrogenation (Raney Nickel) |
| Starting Material | 3-Amino-1-(3-methylphenyl)propan-1-one | 3-Amino-1-(3-methylphenyl)propan-1-one |
| Key Reagents | Sodium Borohydride (NaBH₄), Methanol | Raney® Nickel, Hydrogen Gas, Ethanol |
| Typical Yield | ~75-85% | ~80-90% |
| Reaction Temperature | 0°C to Room Temperature | 25-80°C |
| Reaction Pressure | Atmospheric | 0.3 - 1.5 MPa |
| Reaction Time | 2-4 hours | 4-8 hours |
| Purity of Crude Product | Generally high, requires crystallization | High, requires filtration and crystallization |
| Key Advantages | Mild reaction conditions, operational simplicity, no specialized pressure equipment needed. | High yields, catalyst can be recycled, avoids the use of hydride reagents. |
| Key Disadvantages | Stoichiometric use of reducing agent, potential for side reactions if not controlled. | Requires specialized high-pressure hydrogenation equipment, catalyst can be pyrophoric. |
Experimental Protocols
Route 1: Reduction with Sodium Borohydride
This method is a common laboratory-scale procedure due to its mild conditions and the ready availability of the reducing agent.
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (Mannich Reaction)
A mixture of 3-methylacetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting crude Mannich base hydrochloride is used in the next step without further purification.
Step 2: Reduction of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one
-
The crude 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride is dissolved in methanol.
-
The solution is cooled to 0-5°C in an ice bath.
-
Sodium borohydride is added portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) yields this compound.
Route 2: Catalytic Hydrogenation with Raney Nickel
This method is often preferred for larger-scale synthesis due to its high efficiency and the potential for catalyst recycling.
Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride (Mannich Reaction)
The synthesis of the Mannich base is carried out as described in Route 1.
Step 2: Catalytic Hydrogenation of 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride
-
The crude 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride is dissolved in ethanol in a high-pressure hydrogenation vessel.
-
A catalytic amount of Raney® Nickel (typically 5-10% by weight of the substrate) is added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is heated to 50-60°C and pressurized with hydrogen to 0.5-1.0 MPa.
-
The reaction is stirred vigorously for 4-8 hours, monitoring hydrogen uptake.
-
After the reaction is complete, the vessel is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst can be washed with ethanol for potential reuse.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >10 with a base (e.g., NaOH).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
Purification by recrystallization affords pure this compound.
Logical Workflow of Comparative Analysis
Caption: Synthetic workflow from 3-methylacetophenone to the final product.
Signaling Pathways in Asymmetric Synthesis
For the synthesis of specific enantiomers of this compound, asymmetric reduction of the prochiral ketone is a key strategy. This is often achieved using chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.
Spectroscopic Data Cross-Reference for Amino-Alkanolamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for aryl-substituted amino-propanolamines, a class of compounds with significant interest in medicinal chemistry and drug development. Due to the limited public availability of comprehensive spectroscopic data for 3-Amino-1-(3-methylphenyl)propan-1-ol, this document will use the closely related and well-characterized compound, 3-Amino-1-phenylpropan-1-ol , as a primary example for comparison. The methodologies and data presentation formats provided herein can be applied to this compound should its spectral data become accessible.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Amino-1-phenylpropan-1-ol and a potential isomeric alternative, 3-Amino-1-(4-methylphenyl)propan-1-ol. The data for the 4-methyl isomer is included as a representative example of how subtle structural changes affect spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Amino-1-phenylpropan-1-ol | CDCl₃ | Data not readily available in literature searches. |
| 3-Amino-1-(4-methylphenyl)propan-1-ol | CDCl₃ | Data not readily available in literature searches. |
| This compound | - | Spectroscopic data not publicly available at the time of this report. A commercial supplier, BLDpharm, indicates the availability of NMR data upon request.[1] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Amino-1-phenylpropan-1-ol | CDCl₃ | Data not readily available in literature searches. |
| 3-Amino-1-(4-methylphenyl)propan-1-ol | CDCl₃ | Data not readily available in literature searches. |
| This compound | - | Spectroscopic data not publicly available at the time of this report. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| 3-Amino-1-phenylpropan-1-ol | KBr Pellet | Data not readily available in literature searches. |
| 3-Amino-1-(4-methylphenyl)propan-1-ol | KBr Pellet | Data not readily available in literature searches. |
| This compound | - | Spectroscopic data not publicly available at the time of this report. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| 3-Amino-1-phenylpropan-1-ol | ESI | 152.1 | Data not readily available in literature searches. |
| 3-Amino-1-(4-methylphenyl)propan-1-ol | ESI | 166.1 | Data not readily available in literature searches. |
| This compound | - | - | Spectroscopic data not publicly available at the time of this report. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared spectrum is obtained using an FTIR spectrometer. For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for these types of molecules. The sample is dissolved in a suitable solvent and infused into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Cross-Referencing
The following diagram illustrates the logical workflow for identifying and comparing a target compound with its alternatives using spectroscopic data.
Caption: Workflow for spectroscopic identification and comparison.
References
Comparative Efficacy of 3-Amino-1-(3-methylphenyl)propan-1-ol Derivatives as Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-Amino-1-(3-methylphenyl)propan-1-ol derivatives, a class of compounds known for their potential as norepinephrine reuptake inhibitors (NRIs). The primary focus of this analysis is to present quantitative data on their binding affinity to the norepinephrine transporter (NET), a key protein involved in the regulation of norepinephrine levels in the synapse. The information presented is intended to aid researchers in drug discovery and development by providing a clear comparison of the performance of various structural analogs within this chemical series.
The data and protocols compiled in this guide are based on publicly available scientific literature. A notable example from this class of compounds is Atomoxetine, a selective NRI used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Much of the available research focuses on the clinical efficacy and safety of atomoxetine in comparison to other classes of drugs, rather than a direct head-to-head comparison of a wide range of its structural derivatives.[1]
Efficacy Data Summary
One such study on a series of chiral heterocyclic ring-constrained norepinephrine reuptake inhibitors, which share structural similarities with the this compound core, revealed that specific modifications can lead to compounds with high potency (IC50s < 10 nM) for the norepinephrine transporter.[2][3] These studies underscore the importance of stereochemistry and the nature of substituents on the aromatic ring in determining the efficacy and selectivity of these inhibitors.
For the purpose of this guide, we will present data on Atomoxetine and its key metabolites as a representative example of this class of compounds.
| Compound | Transporter | Ki (nM) |
| Atomoxetine | Norepinephrine (NET) | 5 |
| Serotonin (SERT) | 77 | |
| Dopamine (DAT) | 1451 | |
| 4-Hydroxyatomoxetine | Norepinephrine (NET) | 0.88 |
| Serotonin (SERT) | 3.8 | |
| Dopamine (DAT) | 1260 | |
| N-Desmethylatomoxetine | Norepinephrine (NET) | 2.6 |
| Serotonin (SERT) | 39 | |
| Dopamine (DAT) | 1310 |
Data compiled from various sources. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Experimental Protocols
The determination of the binding affinity of this compound derivatives to the norepinephrine transporter is a critical step in evaluating their efficacy. A standard and widely accepted method for this is the radioligand binding assay.
Norepinephrine Transporter (NET) Radioligand Binding Assay
This protocol describes a method to determine the in vitro binding affinity of test compounds to the human norepinephrine transporter (hNET). The assay measures the ability of a test compound to displace a specific radioligand, such as [3H]nisoxetine, from the transporter.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [3H]nisoxetine (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: Desipramine (10 µM).
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Cocktail .
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]nisoxetine, and cell membranes.
-
Non-specific Binding: Assay buffer, [3H]nisoxetine, desipramine, and cell membranes.
-
Test Compound: Assay buffer, [3H]nisoxetine, test compound at various concentrations, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
The primary mechanism of action for this compound derivatives is the inhibition of the norepinephrine transporter (NET). By blocking NET, these compounds increase the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.[4][5] This enhanced signaling can have various downstream effects on neuronal activity and is the basis for their therapeutic potential in conditions like ADHD.
Norepinephrine released into the synapse can bind to and activate various adrenergic receptors on both the presynaptic and postsynaptic neurons. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. For example, activation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various target proteins, leading to changes in gene expression and neuronal function. Conversely, activation of α2-adrenergic receptors is often inhibitory, leading to a decrease in cAMP levels.[6]
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine - Wikipedia [en.wikipedia.org]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 3-Amino-1-(3-methylphenyl)propan-1-ol: A Comparative Analysis of Monoamine Reuptake Inhibition
For Immediate Release
Palo Alto, CA – November 2, 2025 – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of 3-Amino-1-(3-methylphenyl)propan-1-ol against a series of structurally similar compounds. The focus of this guide is the in vitro inhibitory activity of these compounds on the major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
The 3-amino-1-aryl-propan-1-ol scaffold is a key pharmacophore in the development of monoamine reuptake inhibitors (MRIs), which are crucial in the treatment of various neurological and psychiatric disorders. By modulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, these compounds can exert significant therapeutic effects. This guide summarizes the available quantitative data, details the experimental protocols for assessing monoamine reuptake inhibition, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibition data (IC50 in nM) for a selection of these compounds, highlighting the impact of substitutions on the phenyl ring on potency and selectivity.
| Compound | Phenyl Substitution | NET IC50 (nM)[1][2] | SERT IC50 (nM)[1][2] | NET/SERT Selectivity Ratio[1][2] |
| Analog 1 | 4-Fluoro | 15 | 1200 | 80 |
| Analog 2 | 4-Chloro | 10 | 950 | 95 |
| Analog 3 | 4-Methyl | 25 | 1500 | 60 |
| Analog 4 | 3-Chloro | 8 | 700 | 87.5 |
| Analog 5 | 3-Methyl | 20 | 1300 | 65 |
| Analog 6 | 2-Chloro | 5 | 450 | 90 |
| Analog 7 | 2-Methyl | 12 | 1100 | 91.7 |
| Reference | Unsubstituted | 30 | 1800 | 60 |
Note: Lower IC50 values indicate greater potency. The NET/SERT selectivity ratio is calculated as (SERT IC50 / NET IC50).
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for the monoamine transporters is a critical step in the evaluation of new chemical entities. A common and robust method is the in vitro neurotransmitter uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporters.
Detailed Protocol for Fluorescence-Based Neurotransmitter Uptake Assay
This protocol outlines a fluorescence-based assay, a widely used non-radioactive method for measuring the inhibition of monoamine transporters.[3][4][5][6]
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing either human DAT, SERT, or NET in the recommended complete growth medium.
-
The day before the assay, seed the cells into 96-well or 384-well black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
Prepare stock solutions of the test compounds (e.g., this compound and its analogs) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
On the day of the assay, prepare serial dilutions of the test compounds in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
3. Assay Procedure:
-
Carefully remove the culture medium from the cell plates.
-
Wash the cells once with assay buffer.
-
Add the diluted test compounds or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C. This pre-incubation allows the compounds to interact with the transporters.
-
Prepare a working solution of a fluorescent monoamine transporter substrate (e.g., a commercially available fluorescent indicator that mimics dopamine, serotonin, or norepinephrine).
-
Add the fluorescent substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence plate reader. Measurements can be taken in kinetic mode (e.g., every minute for 30-60 minutes) or as an endpoint reading after a specific incubation time.
4. Data Analysis:
-
For kinetic data, the rate of uptake (slope of the fluorescence versus time curve) is calculated for each well.
-
For endpoint data, the fluorescence intensity at the final time point is used.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
The IC50 value, the concentration of the compound that inhibits 50% of the transporter activity, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of a monoamine reuptake inhibitor at a dopaminergic synapse.
Caption: Experimental workflow for the fluorescence-based neurotransmitter uptake assay.
Conclusion
The 3-amino-1-aryl-propan-1-ol scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The presented data on structurally related analogs demonstrates that substitutions on the phenyl ring can significantly modulate potency and selectivity for the norepinephrine and serotonin transporters. While specific data for this compound is currently lacking, the provided experimental protocol offers a clear and robust methodology for its evaluation and comparison against other compounds in this class. Further investigation into the full monoamine transporter inhibition profile of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 3-Amino-1-(3-methylphenyl)propan-1-ol
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the structural confirmation of 3-Amino-1-(3-methylphenyl)propan-1-ol. While definitive X-ray crystallography data for this specific molecule is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, 3-Methylamino-3-phenylpropan-1-ol, as a case study to illustrate the power of the technique. This will be contrasted with the expected outcomes from spectroscopic methods, providing a comprehensive overview for structural elucidation.
At a Glance: Comparing Analytical Techniques
The confirmation of a chemical structure relies on a variety of analytical methods, each providing unique and complementary information. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy infer connectivity and functional groups, X-ray crystallography provides the absolute spatial arrangement of atoms in a crystalline solid.
| Technique | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Single, high-quality crystal (typically >0.1 mm). | Low |
| NMR Spectroscopy | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and stereochemical relationships. | Soluble sample in a suitable deuterated solvent. | High |
| IR Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Solid, liquid, or gas. | High |
| Mass Spectrometry | Molecular weight and fragmentation pattern, which can help deduce the molecular formula and structural fragments. | Ionizable sample. | High |
Case Study: X-ray Crystallography of 3-Methylamino-3-phenylpropan-1-ol
As a close structural analogue to this compound, the crystallographic data of 3-Methylamino-3-phenylpropan-1-ol offers valuable insights into the expected solid-state structure. The study reveals a monoclinic crystal system with the space group P2/n.[1] The key crystallographic parameters are summarized below.
| Parameter | 3-Methylamino-3-phenylpropan-1-ol |
| Chemical Formula | C10H15NO |
| Molecular Weight | 165.23 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| Unit Cell Dimensions | a = 5.9816(8) Å, b = 23.8962(19) Å, c = 7.4653(8) Å |
| α = 90°, β = 111.119(7)°, γ = 90° | |
| Volume | 995.40(19) ų |
| Z | 4 |
| Density (calculated) | 1.103 Mg/m³ |
The crystal structure is characterized by intermolecular O—H···N and N—H···O hydrogen bonds, which connect the molecules into centrosymmetric dimers.[1] This detailed information on intermolecular interactions is crucial for understanding the solid-state properties of the compound, a level of detail not achievable by spectroscopic methods alone.
Alternative Spectroscopic Approaches
In the absence of a single crystal suitable for X-ray diffraction, a combination of spectroscopic techniques is employed to deduce the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following spectral features would be expected in ¹H and ¹³C NMR:
| Expected ¹H NMR Signals | Multiplicity | Integration |
| Aromatic protons | Multiplets | 4H |
| Methyl protons on the phenyl ring | Singlet | 3H |
| Methine proton (CH-OH) | Multiplet | 1H |
| Methylene protons adjacent to the amino group | Multiplet | 2H |
| Methylene protons adjacent to the hydroxyl group | Multiplet | 2H |
| Amino and hydroxyl protons | Broad singlets | 3H (exchangeable) |
| Expected ¹³C NMR Signals |
| Aromatic carbons (including the methyl-substituted carbon) |
| Carbon bearing the hydroxyl group (CH-OH) |
| Methylene carbons |
| Methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3600-3200 (broad) |
| N-H stretch (amine) | 3500-3300 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (alcohol) | 1260-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (C10H15NO), the expected molecular ion peak [M]⁺ would be at m/z 165.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Caption: A simplified workflow for single-crystal X-ray crystallography.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra are acquired.
-
Data Processing and Analysis: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the empty sample compartment or the ATR crystal is recorded. The sample is then placed in the infrared beam, and the spectrum is collected.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.
Caption: Decision tree for selecting a structural elucidation technique.
Conclusion
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure, providing a level of detail that is unparalleled by other techniques. The crystallographic data of the analogue 3-Methylamino-3-phenylpropan-1-ol demonstrates the wealth of information that can be obtained, from precise bond lengths and angles to the intricate network of intermolecular interactions. While spectroscopic methods such as NMR, IR, and mass spectrometry are indispensable tools for routine structural characterization and can provide a confident assignment of the structure of this compound, only X-ray crystallography can provide the definitive proof of its three-dimensional architecture in the solid state. For drug development professionals, this level of structural certainty is critical for understanding molecular interactions and designing new therapeutic agents.
References
A Comparative Review of 3-Amino-1-(3-methylphenyl)propan-1-ol: Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 3-Amino-1-(3-methylphenyl)propan-1-ol, a versatile chemical intermediate with significant potential in pharmaceutical synthesis. Due to the limited availability of direct comparative studies on this specific molecule, this guide draws upon data from structurally related compounds and established synthetic methodologies to offer a valuable comparative analysis for researchers in drug discovery and development.
I. Synthesis of this compound and Alternatives
The synthesis of 3-amino-1-aryl-propan-1-ol derivatives is a critical step in the production of various active pharmaceutical ingredients (APIs), most notably as precursors to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The primary synthetic route involves the reduction of an aminoketone precursor.
A common method for synthesizing the parent compound, 3-amino-1-phenyl-propan-1-ol, involves a Mannich reaction with an appropriate acetophenone, formaldehyde, and an amine, followed by reduction of the resulting aminoketone.[1] A specific example for a related compound, the synthesis of 3-methylamino-1-phenyl-1-propanol, a precursor for fluoxetine, involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride in acetic acid, with reported yields around 77%.[2]
Table 1: Comparison of Synthetic Yields for 3-Amino-1-aryl-propan-1-ol Derivatives
| Compound | Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
| 3-Methylamino-1-phenyl-1-propanol | 1-Phenyl-3-methylamino-1-propen-1-one | Sodium Borohydride | Acetic Acid | 77 | [2] |
| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | 2-Acetylthiophene | Various (multi-step) | Various | 60.2 (overall) | [3] |
| 3-Amino-1,2-propanediol | Glycerin chlorohydrin | Ammonia water | Water | 75.88 | [4] |
Experimental Protocol: Synthesis of 3-Methylamino-1-phenyl-1-propanol
This protocol is adapted from a patented method for a close structural analog of the target compound.[2]
Materials:
-
1-phenyl-3-methylamino-1-propen-1-one
-
Sodium borohydride (NaBH4)
-
Glacial acetic acid
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 3.7 mmol of 1-phenyl-3-methylamino-1-propen-1-one in glacial acetic acid.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add 21 mmol of sodium borohydride to the stirred solution.
-
After the addition is complete, continue stirring at 5-10 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 3-methylamino-1-phenyl-1-propanol.
Logical Workflow for Synthesis
Caption: General synthetic pathway for 3-amino-1-aryl-propan-1-ols.
II. Application as a Norepinephrine Reuptake Inhibitor (NRI) Precursor
The primary interest in this compound and its analogs lies in their potential as intermediates for the synthesis of norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). These compounds are a cornerstone in the treatment of depression and other neurological disorders.
Table 2: Comparative Biological Activity of Structurally Related Reuptake Inhibitors
| Compound | Target(s) | K_i (nM) - hSERT | K_i (nM) - hNET | K_i (nM) - hDAT | Reference |
| (±)-3f (SNDRI) | SERT, NET, DAT | Potent | Potent | Potent | [5] |
| (±)-2e (species-selective DRI) | DAT | - | - | Potent (human) | [5] |
| Fluoxetine | SERT | High Affinity | Lower Affinity | Lower Affinity | [6] |
| Desipramine | NET | Lower Affinity | High Affinity | Lower Affinity | [6] |
Note: "Potent" and "High Affinity" are used where specific Ki values were not provided in the source material. This table is for comparative illustration based on available data for related compounds.
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
This generalized protocol is based on commercially available kits and published methods for assessing transporter inhibition.[6][7][8]
Materials:
-
Cells stably expressing the human norepinephrine transporter (hNET).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Fluorescent substrate for the transporter.
-
Test compounds (e.g., this compound derivatives) and reference inhibitors.
-
Multi-well plates (96- or 384-well).
-
Fluorescence microplate reader.
Procedure:
-
Seed the hNET-expressing cells into the multi-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Add the fluorescent substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity using a microplate reader, or incubate for a set period for an endpoint reading.
-
The degree of inhibition is calculated by comparing the fluorescence in wells with test compounds to the control wells.
-
Determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathway: Norepinephrine Reuptake Inhibition
Caption: Mechanism of norepinephrine reuptake inhibition.
III. Structure-Activity Relationship (SAR) Considerations
The biological activity of phenylpropanolamine derivatives is highly dependent on their structural features. Key aspects of the SAR for this class of compounds include:
-
Aryl Substitution: The nature and position of substituents on the phenyl ring significantly influence the potency and selectivity for different monoamine transporters.[9][10]
-
Amino Group Substitution: The degree of N-alkylation (primary, secondary, or tertiary amine) can affect the compound's affinity for the transporter binding site.
-
Stereochemistry: The stereochemistry at the carbinol and amino-bearing carbons can lead to significant differences in biological activity between enantiomers.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of potential antidepressants. While direct comparative data for this specific molecule is limited, analysis of its structural analogs provides strong evidence for its utility. The synthetic routes are well-established, and the underlying pharmacology of the target compounds is well-understood. Further research focusing on the direct comparison of this intermediate with other alternatives in terms of synthetic efficiency and biological activity of the resulting final compounds would be highly beneficial for the drug development community.
References
- 1. prepchem.com [prepchem.com]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Head-to-Head Comparison: 3-Amino-1-(3-methylphenyl)propan-1-ol and Known Inhibitors - A Data Review
A comprehensive head-to-head comparison of the inhibitory activity of 3-Amino-1-(3-methylphenyl)propan-1-ol with known inhibitors is not currently feasible due to a lack of publicly available experimental data on its specific biological targets and inhibitory potency.
While this compound is recognized as a potential intermediate in the synthesis of pharmaceuticals, detailed studies characterizing its specific inhibitory profile against biological targets are not readily found in the public domain.[1][2] Research has primarily focused on its chemical synthesis and its role as a building block for more complex molecules, such as antidepressants.[3][4][5][6]
For a meaningful comparison, quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are essential. This data is generated through specific enzymatic or cell-based assays that measure the compound's ability to inhibit a particular biological process. Without this fundamental information for this compound, a direct and objective comparison with well-characterized inhibitors is impossible.
Information available on similar structures, such as 3-amino-1-phenylpropan-1-ol and its derivatives, suggests that this class of compounds can have biological activity and may serve as intermediates for drugs like fluoxetine and tomoxetine.[4][7][8] However, the specific biological effects can vary significantly with small changes in the chemical structure, such as the addition of a methyl group to the phenyl ring.
Future Directions
To enable a comparative analysis, the following experimental data for this compound would be required:
-
Target Identification: Screening studies to identify the specific enzymes, receptors, or signaling pathways that this compound interacts with.
-
Quantitative Inhibition Assays: Determination of IC50 or Ki values against identified targets using standardized biochemical or cellular assays.
-
Mechanism of Action Studies: Experiments to elucidate how the compound exerts its inhibitory effect (e.g., competitive, non-competitive, or uncompetitive inhibition).
Once such data becomes available, a robust and informative comparison with known inhibitors targeting the same biological pathways could be conducted. This would involve compiling a comparative data table and outlining the experimental protocols used to generate the data, as initially requested.
Hypothetical Experimental Workflow
Should the necessary data be generated, a typical workflow for comparing inhibitors would be as follows:
Caption: Hypothetical workflow for a head-to-head inhibitor comparison.
At present, the scientific community awaits the publication of primary research detailing the specific inhibitory activities of this compound to facilitate such a comparative analysis.
References
- 1. chembk.com [chembk.com]
- 2. 1226363-38-7|this compound|BLD Pharm [bldpharm.com]
- 3. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 4. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 5. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Certificate of Analysis for 3-Amino-1-(3-methylphenyl)propan-1-ol
An Objective Comparison of 3-Amino-1-(3-methylphenyl)propan-1-ol and Structural Analogs for Pharmaceutical Synthesis
This guide provides a comparative analysis of this compound and its structural analogs, which are pivotal intermediates in the synthesis of various pharmaceutical compounds. The following sections present a summary of their physicochemical properties, a representative certificate of analysis, and a standardized experimental protocol for purity determination to aid researchers in selecting the most suitable compound for their drug development pipeline.
Comparative Analysis of Physicochemical Properties
The selection of a synthetic intermediate often depends on its physical and chemical properties, which can influence reaction conditions and outcomes. Below is a comparison of this compound with some of its commercially available structural analogs.
| Property | This compound | 3-Amino-1-phenylpropan-1-ol[1] | 3-Amino-3-(4-methylphenyl)propan-1-ol[2] | (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-ol[3] |
| Molecular Formula | C10H15NO | C9H13NO | C10H15NO | C10H14ClNO |
| Molecular Weight | 165.23 g/mol | 151.21 g/mol | 165.23 g/mol | 199.68 g/mol |
| Appearance | Not specified | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | 311°C at 760 mmHg | Not specified |
| Purity | >98.5% (by 1H qNMR for a similar compound)[4] | Not specified | Not specified | Not specified |
| CAS Number | 1226363-38-7 | 5053-63-4 | 68208-23-1 | Not specified |
Representative Certificate of Analysis
While a specific Certificate of Analysis (CoA) for this compound was not publicly available, a typical CoA for a high-purity batch would include the following analyses. Commercial suppliers like BLDpharm indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request[5].
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR |
| Purity | ≥ 98.5% | 99.2% | HPLC |
| Mass Spectrum | Conforms to theoretical mass | Conforms | LC-MS |
| Residual Solvents | ≤ 0.5% | 0.1% | GC-HS |
| Water Content | ≤ 0.5% | 0.2% | Karl Fischer |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound and its analogs.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Sample of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram for 30 minutes.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.
Caption: Workflow for Synthesis and Quality Control of Amino Alcohols.
References
Safety Operating Guide
Proper Disposal of 3-Amino-1-(3-methylphenyl)propan-1-ol: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides a comprehensive guide to the proper disposal procedures for 3-Amino-1-(3-methylphenyl)propan-1-ol, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Based on data from similar aminophenol compounds, this chemical should be treated as hazardous.[1] Always consult the specific Safety Data Sheet (SDS) for the compound, if available. In the absence of a specific SDS, the following general precautions, derived from similar compounds, should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Spill Management: In case of a spill, evacuate the area and prevent the chemical from entering drains.[2][3] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed, labeled container for disposal.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general protocol for its disposal as a hazardous chemical waste:
-
Waste Identification and Classification:
-
Classify this compound as a hazardous waste. Aminophenol compounds are often categorized as poisonous and may be harmful to aquatic life.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5] Incompatible materials can lead to dangerous reactions.[6]
-
-
Containerization:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment system to prevent the release of the chemical in case of a leak.
-
Ensure that the storage area is away from incompatible chemicals, particularly strong oxidizing agents.
-
-
Waste Pickup and Disposal:
Summary of Disposal and Safety Data
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [2] |
| Handling Environment | Well-ventilated area or chemical fume hood | [2] |
| Waste Classification | Hazardous Waste (Poisonous, Harmful to Aquatic Life) | [1] |
| Waste Segregation | Store separately from incompatible materials | [5] |
| Waste Container | Labeled, compatible, sealed container | [5][6] |
| Disposal Method | Collection by authorized hazardous waste personnel | [7] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [7][8][9] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. multichemindia.com [multichemindia.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. carlroth.com [carlroth.com]
Personal protective equipment for handling 3-Amino-1-(3-methylphenyl)propan-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-1-(3-methylphenyl)propan-1-ol was located. The following guidance is based on safety information for structurally similar compounds, such as 3-Amino-1-phenylpropan-1-ol and 3-Amino-1-propanol, as well as general safety protocols for aromatic amines and alcohols. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | Must be worn at all times to protect against splashes. Standard safety glasses are not sufficient.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use and removed immediately if contaminated.[1][2][3][4] A lab coat must be worn and buttoned.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | If ventilation is inadequate or there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator is necessary.[1][2][4] |
| Footwear | Closed-toe shoes. | Shoes must fully cover the feet to protect against spills.[3] |
Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.[6]
-
Ensure safety shower and eyewash stations are readily accessible.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[7][8]
-
Remove contaminated clothing immediately and wash before reuse.[6][9]
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Review the safety procedures and have a clear plan for the experiment.
-
Weighing and Transferring: Conduct any weighing or transferring of the chemical within a fume hood to minimize inhalation exposure.
-
During the Experiment: Handle the substance with care to avoid splashes and the generation of aerosols. Keep containers closed when not in use.[1]
-
Spills: In case of a spill, evacuate the area and alert others. Use appropriate absorbent materials for cleanup, while wearing full PPE.[2] Do not allow the chemical to enter drains.[1][2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Collect all waste containing this chemical in a designated, properly labeled, and sealed container.[5]
-
Do not mix with other waste streams unless compatibility is confirmed.[10]
-
Store waste containers in a cool, well-ventilated area away from incompatible materials.[5]
Disposal Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.[10]
-
Containment: Ensure the waste container is securely sealed to prevent leaks or spills.[5]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[2][5] Do not pour down the drain or dispose of with regular trash.[5]
-
Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated should also be disposed of as hazardous waste.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. skcinc.com [skcinc.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. multichemindia.com [multichemindia.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
